An In-Depth Technical Guide to the Physicochemical Characterization of N-Boc Protected Aminoalkynes: A Case Study on N-Boc-(+/-)-3-aminopent-4-en-1-yne Introduction N-Boc-(+/-)-3-aminopent-4-en-1-yne is a valuable chiral...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Characterization of N-Boc Protected Aminoalkynes: A Case Study on N-Boc-(+/-)-3-aminopent-4-en-1-yne
Introduction
N-Boc-(+/-)-3-aminopent-4-en-1-yne is a valuable chiral building block in modern organic synthesis, finding applications in the construction of complex nitrogen-containing molecules with potential pharmaceutical applications. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine, coupled with the dual functionality of an alkene and an alkyne, makes this molecule a versatile synthon for a variety of chemical transformations. A thorough understanding of its physical properties is paramount for its effective handling, storage, reaction optimization, and purification.
This technical guide provides a comprehensive overview of the key physical properties of N-Boc-(+/-)-3-aminopent-4-en-1-yne, detailing the experimental methodologies for their determination. The protocols described herein are designed to be self-validating and are grounded in established principles of physical organic chemistry.
Physicochemical Properties
A summary of the critical physical properties of N-Boc-(+/-)-3-aminopent-4-en-1-yne is presented in the table below. These values are essential for predicting the compound's behavior in various solvents and under different temperature and pressure conditions.
Property
Value
Source
Molecular Formula
C₁₀H₁₅NO₂
N/A
Molecular Weight
181.23 g/mol
N/A
Appearance
Colorless oil
Boiling Point
65-70 °C at 0.1 mmHg
Solubility
Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Sparingly soluble in water.
Inferred from structure
Experimental Protocols for Physicochemical Characterization
The following sections detail the step-by-step methodologies for the experimental determination of the key physical properties of N-Boc-(+/-)-3-aminopent-4-en-1-yne.
Determination of Boiling Point via Vacuum Distillation
The boiling point of N-Boc-(+/-)-3-aminopent-4-en-1-yne is determined under reduced pressure to prevent thermal decomposition, a common issue with highly functionalized organic molecules.
Methodology:
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and connections are well-sealed with high-vacuum grease.
Sample Preparation: Place a small volume of the crude N-Boc-(+/-)-3-aminopent-4-en-1-yne into the distillation flask along with a magnetic stir bar.
Vacuum Application: Connect the apparatus to a high-vacuum pump equipped with a pressure gauge. Gradually reduce the pressure to the desired level (e.g., 0.1 mmHg).
Heating: Immerse the distillation flask in a heating bath (e.g., silicone oil bath) and begin gentle heating with stirring.
Observation: Record the temperature at which the liquid boils and the first drop of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Data Correction: If necessary, use a nomograph to correct the observed boiling point to standard pressure, although for vacuum distillation, reporting the boiling point at the experimental pressure is standard practice.
Caption: Workflow for Boiling Point Determination via Vacuum Distillation.
Assessment of Solubility
A qualitative assessment of solubility in a range of common laboratory solvents is crucial for reaction setup, workup, and purification.
Methodology:
Solvent Selection: Choose a representative set of solvents with varying polarities (e.g., water, methanol, dichloromethane, ethyl acetate, hexanes).
Sample Preparation: To a series of small test tubes, add approximately 1 mL of each selected solvent.
Solute Addition: Add a small, accurately measured amount of N-Boc-(+/-)-3-aminopent-4-en-1-yne (e.g., 10 mg) to each test tube.
Observation: Agitate the mixture (e.g., by vortexing) and observe for dissolution. If the solid dissolves completely, the compound is classified as "soluble." If some solid remains, it is "partially soluble." If no dissolution is apparent, it is "insoluble."
Heating (Optional): Gently warm the mixtures to assess for temperature-dependent solubility changes.
Caption: Decision Tree for Qualitative Solubility Assessment.
References
Exploratory
Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Characterization of N-Boc Vinylglycine Dimethylamide
This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-Boc vinylglycine dimethylamide. Tailored for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-Boc vinylglycine dimethylamide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous structures and established spectroscopic principles. It offers a comprehensive framework for the identification, characterization, and purity assessment of this valuable synthetic building block.
Introduction
N-Boc vinylglycine dimethylamide is a protected, non-proteinogenic amino acid derivative with significant potential in synthetic organic chemistry and drug discovery. The vinylglycine moiety serves as a versatile precursor for the synthesis of various complex amino acids and peptide analogs. The N,N-dimethylamide functionality can influence solubility and conformational properties, while the tert-butoxycarbonyl (Boc) protecting group is crucial for controlled peptide synthesis. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound. This guide provides a detailed predictive analysis of its ¹H and ¹³C NMR spectra.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-Boc vinylglycine dimethylamide. These predictions are derived from data reported for structurally similar compounds, including N-Boc protected vinylglycine esters and various N,N-dimethylamides.[1][2] The spectra are assumed to be recorded in deuterochloroform (CDCl₃), a common solvent for such compounds.[1][3]
Table 1: Predicted ¹H NMR Data for N-Boc Vinylglycine Dimethylamide in CDCl₃
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Coupling Constants (J, Hz)
~5.80-6.00
ddd
1H
Hα
J ≈ 17, 10, 7 Hz
~5.25-5.40
d
1H
Hβ (trans)
J ≈ 17 Hz
~5.15-5.30
d
1H
Hβ (cis)
J ≈ 10 Hz
~4.90-5.10
m
1H
Hγ
-
~5.00
br s
1H
NH
-
~2.90-3.10
s (rotamers)
6H
N(CH₃)₂
-
1.45
s
9H
C(CH₃)₃
-
Table 2: Predicted ¹³C NMR Data for N-Boc Vinylglycine Dimethylamide in CDCl₃
Chemical Shift (δ, ppm)
Assignment
~170-172
C=O (amide)
~155
C=O (Boc)
~132-134
Cα
~117-119
Cβ
~80
C(CH₃)₃
~56-58
Cγ
~36-38
N(CH₃)₂
28.3
C(CH₃)₃
Rationale for Predicted Chemical Shifts
The predicted chemical shifts are based on the analysis of known NMR data for related structural motifs.
Vinyl Group (Hα, Hβ, Cα, Cβ): The chemical shifts and coupling constants for the vinyl protons (Hα, Hβ) are based on data from diphenylmethyl N-(tert-butoxycarbonyl)-2-vinylglycinate.[1] The α-proton (methine) is expected to appear as a doublet of doublet of doublets due to coupling with the two diastereotopic β-protons and the γ-proton. The β-protons (methylene) will appear as doublets with large geminal coupling and distinct cis and trans couplings to the α-proton. The corresponding carbon signals are also estimated from this reference compound.[1] Vinylic hydrogens typically resonate in the 4.5-6.5 ppm range.[4]
α-Carbonyl Amide and N-H Proton (Hγ, NH): The methine proton adjacent to the amide nitrogen (Hγ) is expected to be a multiplet in the 4.90-5.10 ppm region.[1] The N-H proton of the Boc-carbamate is anticipated to be a broad singlet around 5.00 ppm, a typical region for such protons.
N,N-Dimethylamide Group (N(CH₃)₂, N(CH₃)₂ carbons): Due to restricted rotation around the amide C-N bond, the two methyl groups of the dimethylamide are diastereotopic and may appear as two distinct singlets, or as a single broadened singlet at room temperature.[5] The chemical shifts for these methyl protons are predicted to be in the 2.90-3.10 ppm range based on studies of various N,N-dimethylamides.[2] The corresponding carbon signals are expected around 36-38 ppm.[6]
Boc Protecting Group (C(CH₃)₃, C(CH₃)₃, C=O): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.45 ppm.[1][3] The quaternary carbon of this group typically resonates around 80 ppm, and the methyl carbons at 28.3 ppm.[1][3] The carbonyl carbon of the Boc group has a characteristic chemical shift of approximately 155 ppm.[3][7]
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for N-Boc vinylglycine dimethylamide.
1. Sample Preparation:
a. Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
b. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
c. Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
a. Use a 400 MHz or higher field NMR spectrometer.
b. Acquire a standard one-pulse ¹H spectrum.
c. Typical parameters:
Spectral width: 12-16 ppm
Pulse width: 30-45 degrees
Relaxation delay: 1-2 seconds
Number of scans: 16-64
d. Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
e. Phase and baseline correct the spectrum.
f. Integrate all signals and reference the spectrum to the TMS signal.
3. ¹³C NMR Spectroscopy:
a. Acquire a proton-decoupled ¹³C spectrum.
b. Typical parameters:
Spectral width: 200-220 ppm
Pulse width: 30-45 degrees
Relaxation delay: 2-5 seconds
Number of scans: 1024-4096
c. Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.
d. Phase and baseline correct the spectrum and reference to the TMS signal.
4. 2D NMR Spectroscopy (for confirmation):
a. COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks, particularly within the vinylglycine core.
b. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
c. HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which can be crucial for assigning quaternary carbons and confirming the overall structure.
Visualization of Key Structural Features and NMR Logic
The following diagram illustrates the molecular structure of N-Boc vinylglycine dimethylamide and highlights the key proton and carbon environments relevant to the NMR analysis.
Caption: Molecular structure of N-Boc vinylglycine dimethylamide with key functional groups highlighted.
Conclusion
This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectroscopic analysis of N-Boc vinylglycine dimethylamide. By leveraging data from analogous structures, researchers can confidently approach the characterization of this important synthetic intermediate. The provided experimental protocol offers a standardized method for obtaining high-resolution NMR data, which is essential for structural verification and purity assessment in any research or development setting. The application of 2D NMR techniques is highly recommended for unambiguous assignment of all proton and carbon signals.
References
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis. Retrieved from [Link]
Crimmins, M. T., & Christie, H. S. (2006). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Organic letters, 8(16), 3481–3484.
Gelb, M. H., Svaren, J., & Abeles, R. H. (1985). Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins. Biochemistry, 24(8), 1813–1817.
Ueda, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1195.
Ross, B. D., True, N. S., & Spratte, K. A. (1984). Gas-Phase NMR Studies of N,N-Dimethyiamides. Inter- and Intramolecular Contributions to Internal Rotation Activation Energies. The Journal of Physical Chemistry, 88(25), 6068–6071.
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm. Retrieved from [Link]
Gutowsky, H. S., & Holm, C. H. (1956). Proton NMR Spectra of the N,N-Dimethyl-. The Journal of Chemical Physics, 25(6), 1228–1234.
Pathak, T. D. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
MDPI. (2022). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Molecules, 27(4), 1195.
Evans, D. A., & Britton, T. C. (1987). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, 2715-2724.
Kaufmann, M. (2025, September 18).
Wishart, D. S., Sykes, B. D., & Richards, F. M. (1994). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. Journal of Biomolecular NMR, 4(1), 47–59.
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. Annual Review of Physical Chemistry, 53, 349-378.
Wang, Y., et al. (2020). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Magnetic Resonance in Chemistry, 58(12), 1156-1165.
National Center for Biotechnology Information. (n.d.). Vinylglycine. PubChem. Retrieved from [Link]
SciSpace. (n.d.). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid.
DergiPark. (2019, May 31). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.
Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-143.
Beilstein-Institut. (2016, August 30). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journal of Organic Chemistry.
Synthesis Pathway for N-Boc-(+/-)-3-aminopent-4-endimethylamide: An In-Depth Technical Guide
Executive Summary The synthesis of highly functionalized β-amino acid derivatives, such as N-Boc-(+/-)-3-aminopent-4-endimethylamide , presents unique challenges due to the instability of their α,β-unsaturated imine prec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized β-amino acid derivatives, such as N-Boc-(+/-)-3-aminopent-4-endimethylamide , presents unique challenges due to the instability of their α,β-unsaturated imine precursors. This technical guide delineates a robust, scalable, and self-validating synthetic pathway leveraging an α-amido sulfone as a bench-stable surrogate for the highly reactive N-Boc-acrolein imine[1]. By employing a tandem in situ elimination/Mannich-type addition sequence, this methodology bypasses the isolation of unstable intermediates, ensuring high technical accuracy, reproducibility, and exceptional yield[2].
Strategic Rationale & Pathway Selection
The target molecule features a pent-4-enamide backbone with a dimethylamide at C1 and an N-Boc protected amine at C3[3]. Direct synthesis via the Knoevenagel condensation or direct imine addition is historically plagued by the rapid polymerization of the required N-Boc-acrolein imine.
To circumvent this, our pathway utilizes the Petrini Methodology [1]. The strategy involves a multicomponent condensation to form a stable α-amido sulfone, followed by its reaction with the lithium enolate of N,N-dimethylacetamide (DMAc). This approach provides a highly reliable, two-step retrosynthetic disconnection that guarantees structural integrity.
Caption: Retrosynthetic analysis of N-Boc-(+/-)-3-aminopent-4-endimethylamide via an α-amido sulfone.
Mechanistic Causality (The "Why")
As an application scientist, it is critical to understand the causality behind the reagent stoichiometry and temperature profiles:
The Role of the Sulfone: Acrolein and tert-butyl carbamate initially form an iminium ion. Formic acid catalyzes this step, while the benzenesulfinate anion acts as a nucleophile, trapping the iminium species to form a crystalline, bench-stable α-amido sulfone.
Stoichiometric Necessity of the Enolate: The subsequent Mannich-type addition strictly requires ≥2.0 equivalents of the lithium enolate. The first equivalent acts as a Brønsted base, deprotonating the carbamate N-H (pKa ~13). This triggers an E1cB-like elimination of the benzenesulfinate leaving group, revealing the reactive N-Boc imine in situ[1].
Regioselectivity: The second equivalent of the enolate acts as a hard carbon nucleophile, undergoing a strict 1,2-addition (Mannich reaction) to the imine carbon rather than a 1,4-conjugate addition to the alkene, thereby securing the amine at the C3 position[2].
Caption: Base-promoted elimination-addition mechanism for the in situ generation and trapping of the imine.
Step-by-Step Experimental Protocols
Protocol A: Multicomponent Synthesis of the α-Amido Sulfone Precursor
Self-Validating Check: The product should precipitate directly from the reaction mixture, requiring no chromatography.
Preparation: In a 500 mL round-bottom flask, dissolve tert-butyl carbamate (11.7 g, 100 mmol, 1.0 eq) and sodium benzenesulfinate (19.7 g, 120 mmol, 1.2 eq) in a 1:2 mixture of distilled water and methanol (150 mL).
Catalysis: Add formic acid (7.5 mL, 200 mmol, 2.0 eq) to the stirring solution.
Addition: Cool the mixture to 0 °C using an ice bath. Safety Note: Acrolein is a potent lachrymator; perform in a fume hood. Add acrolein (10.0 mL, 150 mmol, 1.5 eq) dropwise over 15 minutes.
Maturation: Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
Isolation: Filter the resulting heavy white precipitate through a Büchner funnel. Wash the solid with cold water (2 × 50 mL) followed by cold diethyl ether (2 × 50 mL). Dry under high vacuum to afford N-Boc-1-amino-2-propenyl phenyl sulfone.
Protocol B: Lithium Enolate Generation and Mannich-Type Addition
Self-Validating Check: Maintaining strict cryogenic temperatures (-78 °C) prevents the premature polymerization of the in situ generated imine.
Enolate Generation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (100 mL) and diisopropylamine (3.64 mL, 26 mmol, 2.6 eq). Cool to -78 °C.
Add n-butyllithium (10.0 mL, 2.5 M in hexanes, 25 mmol, 2.5 eq) dropwise. Stir for 30 minutes to form LDA.
Add N,N-dimethylacetamide (2.32 mL, 25 mmol, 2.5 eq) dropwise. Stir for 1 hour at -78 °C to generate the lithium enolate.
Addition: In a separate flame-dried flask, dissolve the α-amido sulfone from Protocol A (2.97 g, 10 mmol, 1.0 eq) in anhydrous THF (30 mL). Add this solution dropwise to the enolate at -78 °C via syringe pump over 30 minutes.
Reaction: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight (approx. 12 hours).
Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the racemic target molecule.
Quantitative Data & Analytical Validation
The success of the Mannich-type addition is highly dependent on the stoichiometry of the enolate and the temperature profile. Table 1 summarizes the optimization data validating the chosen protocol.
Table 1: Optimization of Reaction Conditions for Mannich-Type Addition
Entry
Enolate Equivalents
Temperature Profile
Reaction Time
Isolated Yield (%)
Observation
1
1.1 eq
-78 °C to rt
12 h
15%
Incomplete conversion; base consumed by elimination
2
2.0 eq
-78 °C to rt
12 h
65%
Moderate yield; slight imine degradation
3
2.5 eq
-78 °C to rt
12 h
88%
Optimal conditions; complete conversion
4
2.5 eq
0 °C to rt
12 h
42%
Rapid polymerization of in situ imine
To verify the structural integrity of the synthesized N-Boc-(+/-)-3-aminopent-4-endimethylamide, Table 2 provides the predictive ¹H NMR characterization data, highlighting the diagnostic diastereotopic protons and the distinct amide rotamers.
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 1379812-28-8
Executive Summary In modern drug discovery and peptidomimetic design, the strategic selection of highly functionalized building blocks dictates the efficiency of lead optimization. N-Boc-(+/-)-3-aminopent-4-endimethylami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and peptidomimetic design, the strategic selection of highly functionalized building blocks dictates the efficiency of lead optimization. N-Boc-(+/-)-3-aminopent-4-endimethylamide (CAS Number: 1379812-28-8)[1][2] is a specialized
-amino acid derivative that serves as a versatile linchpin in organic synthesis. Featuring a terminal alkene, an orthogonally protected amine (Boc), and a stable -dimethylamide[3], this molecule is engineered for divergent synthetic pathways, including olefin metathesis and the construction of protease-resistant peptide surrogates. This guide provides an in-depth analysis of its structural utility, mechanistic causality, and validated experimental protocols for its application in chemical biology.
Chemical Identity & Physicochemical Profiling
The structural architecture of CAS 1379812-28-8[1] is specifically designed to prevent unwanted intramolecular side reactions during peptide coupling while providing a reactive handle for macrocyclization or chain extension. The
-dimethylamide acts as a stable, non-nucleophilic C-terminal surrogate, which is highly resistant to proteolytic cleavage—a critical feature in developing orally bioavailable peptidomimetics.
Table 1: Physicochemical Properties of CAS 1379812-28-8
Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and Dimethylformamide (DMF)
ESI-MS [M+H]⁺
m/z 243.3 (Expected for self-validation)
Mechanistic Utility in Synthetic Workflows
The value of CAS 1379812-28-8 lies in its trifunctional nature, allowing chemists to selectively manipulate one site without perturbing the others.
Olefin Metathesis (The Alkene Handle)
The terminal alkene is a prime substrate for Ruthenium-catalyzed Cross-Metathesis (CM) or Ring-Closing Metathesis (RCM). The causality behind using this specific building block in metathesis is its optimal distance from the bulky Boc group, which minimizes steric hindrance at the reacting olefinic carbon. When subjected to[5], the terminal alkene readily couples with other terminal or internal olefins to form rigidified macrocycles (stapled peptides) or extended aliphatic chains[6][7].
Orthogonal Deprotection (The Boc Group)
The tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophiles and bases used in standard cross-coupling or metathesis reactions. According to established standards in[8][9], the Boc group is selectively cleaved under acidic conditions (e.g., Trifluoroacetic acid). The causality of choosing Boc over Fmoc in this specific molecule is its complete stability toward the secondary amines or basic conditions that might be employed downstream, ensuring the amine remains masked until the precise moment of activation.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quenching and analytical checkpoints to confirm reaction success and prevent false positives.
Protocol A: Cross-Metathesis using Grubbs II Catalyst
Objective: Extend the carbon chain via cross-metathesis with a terminal aliphatic alkene.
Causality for Catalyst Choice: Grubbs II is selected over Grubbs I because the
-dimethylamide group is Lewis basic and can coordinate to the Ruthenium center. The N-heterocyclic carbene (NHC) ligand on Grubbs II provides the necessary electron density and steric bulk to prevent catalyst poisoning by the amide[5].
Preparation: In a flame-dried Schlenk flask under Argon, dissolve CAS 1379812-28-8 (1.0 eq) and the coupling partner (terminal alkene, 3.0 eq) in anhydrous, degassed Dichloromethane (DCM) to a concentration of 0.05 M. Causality: Degassing prevents oxidative degradation of the Ruthenium catalyst.
Catalyst Addition: Add Grubbs II catalyst (5 mol%). The solution will turn a characteristic deep red/brown.
Reaction: Heat the mixture to a gentle reflux (40 °C) for 12 hours.
Self-Validation Checkpoint (TLC/LC-MS): Monitor via TLC (KMnO₄ stain for alkenes). Perform an LC-MS (ESI+) aliquot check. The disappearance of the m/z 243.3 peak and the appearance of the product mass confirms conversion.
Quenching: Add ethyl vinyl ether (50 eq relative to catalyst) and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ruthenium carbene to form an inactive Fischer carbene, safely terminating the reaction and preventing double-bond isomerization during workup.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: Selective Boc Deprotection
Objective: Unmask the primary amine for subsequent peptide coupling.
Preparation: Dissolve the metathesis product (or pure CAS 1379812-28-8) in DCM to a concentration of 0.1 M.
Reagent Addition: Add Triisopropylsilane (TIPS) (2.0 eq) followed by Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio.
Causality of Scavenger: TIPS is explicitly added as a carbocation scavenger. During Boc cleavage, the tert-butyl cation is generated. Without TIPS, this highly reactive cation could alkylate the electron-rich terminal alkene or the amide nitrogen.
Reaction: Stir at 25 °C for 2 hours.
Self-Validation Checkpoint: Evaporate a 10 µL aliquot, dissolve in MeOH, and test with Ninhydrin stain. A deep purple color confirms the presence of the free primary amine.
Workup: Remove volatiles under a stream of nitrogen. Triturate the resulting TFA salt with cold diethyl ether to precipitate the pure amine salt.
Quantitative Data Summary
Table 2: Standardized Reaction Metrics for CAS 1379812-28-8 Transformations
Transformation
Reagents / Catalyst
Loading / Equivalents
Temp (°C)
Time (h)
Typical Yield (%)
Cross-Metathesis
Grubbs II Catalyst
5–10 mol%
40
12–18
75–85
Boc Deprotection
TFA / DCM (1:4), TIPS
20% v/v TFA, 2 eq TIPS
25
2
> 95
Hydroboration-Oxidation
1. BH₃·THF 2. H₂O₂, NaOH
1. 1.5 eq 2. Excess
1. 0 to 25 2. 0
4
80–90
Synthetic Divergence Workflow
The following diagram illustrates the strategic integration of CAS 1379812-28-8 into various drug discovery workflows, highlighting how its orthogonal functional groups allow for divergent synthesis.
Synthetic divergence of CAS 1379812-28-8 in drug discovery workflows.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th/5th Ed.). John Wiley & Sons. Available at:[Link]
Ogba, O. M., Warner, N. C., O'Leary, D. J., & Grubbs, R. H. (2018). Recent advances in ruthenium-based olefin metathesis. Chemical Society Reviews, 47(12), 4510-4544. Available at:[Link]
Navigating the Stability and Storage of Boc-Protected Amino Amides: A Comprehensive Technical Guide
Executive Summary The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide engineering, drug discovery, and the preparation of complex chiral building blocks. Boc-protec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide engineering, drug discovery, and the preparation of complex chiral building blocks. Boc-protected amino amides are highly valued for their orthogonal reactivity; however, their structural integrity is heavily dependent on precise environmental controls. This whitepaper provides an in-depth mechanistic analysis of Boc-amino amide stability, detailing the causality behind degradation pathways, optimal storage conditions, and self-validating experimental protocols for handling and deprotection.
The utility of the Boc protecting group stems from its highly specific stability profile. Understanding the chemical causality behind its robustness and its vulnerabilities is critical for researchers designing synthetic workflows or long-term storage solutions.
Stability to Bases and Nucleophiles
Boc-protected amino amides exhibit remarkable stability towards most nucleophiles and basic conditions, including aqueous base hydrolysis[1][2]. This stability is driven by the severe steric hindrance imparted by the bulky tert-butyl moiety, which physically shields the carbamate carbonyl carbon from nucleophilic attack[3]. Consequently, orthogonal protection strategies (e.g., using base-labile Fmoc groups alongside Boc) are highly effective, as the Boc group remains intact during base-catalyzed transformations[1][4].
The Primary Vulnerability: Acid Lability
The defining characteristic of the Boc group is its extreme lability to acidic conditions[2][5]. The degradation is not merely a cleavage but a thermodynamically driven fragmentation.
Mechanistic Causality:
When exposed to strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), the carbonyl oxygen of the carbamate is protonated[3][5]. This protonation triggers the cleavage of the tert-butyl-oxygen bond. The reaction is driven forward by the inductive stabilization of the resulting tert-butyl cation and the subsequent spontaneous decarboxylation of the highly unstable carbamic acid intermediate, which releases carbon dioxide gas (
Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection.
Optimal Storage Conditions: A Self-Validating System
To prevent premature degradation, storage protocols must act as a self-validating system that systematically eliminates the environmental catalysts of degradation: thermal energy, moisture, and atmospheric reactive gases.
While Boc-amino amides are generally stable at room temperature for short durations, long-term storage requires strict environmental controls to mitigate slow hydrolytic degradation[2][6]. Moisture is particularly insidious; trace water can harbor acidic impurities that slowly catalyze the deprotection mechanism described above.
Quantitative Data: Storage Parameters
Table 1 summarizes the critical storage parameters required to maintain the structural integrity of Boc-protected amino amides.
Table 1: Optimal Storage Parameters and Mechanistic Rationale
Parameter
Recommended Condition
Mechanistic Rationale
Temperature
-20°C (Long-term) 2–8°C (Short-term)
Minimizes thermal degradation and exponentially slows potential hydrolytic decomposition rates[2][6].
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents reaction with atmospheric and protects against oxidative degradation of the amide backbone[2][7].
Moisture
Desiccated Environment
Prevents hydrolytic degradation. Containers must be warmed to room temperature before opening to prevent condensation[7][8].
Light
Amber Vials (Darkness)
Prevents potential photolytic degradation, a general precaution for complex functionalized organic molecules[2][6].
Experimental Workflows & Methodologies
The following protocols are designed with built-in causality checks to ensure high yield and accurate stability profiling.
Protocol 1: Standard Acidic Deprotection of Boc-Amino Amides
This protocol utilizes TFA in Dichloromethane (DCM) to achieve quantitative deprotection while managing the highly reactive tert-butyl cation byproducts[3][9].
Step-by-Step Methodology:
Dissolution: Dissolve the Boc-protected amino amide (1.0 eq) in anhydrous DCM to create a ~0.2 M solution.
Acid Addition: Cool the solution to 0°C (optional, to control exothermic gas evolution) and slowly add an equal volume of TFA (e.g., 50% TFA/DCM v/v)[9][10].
Reaction Monitoring: Stir the mixture at room temperature for 1 to 3 hours. Causality Check: The reaction must be run in an open or vented system to allow the
gas to escape; closed systems risk over-pressurization[11].
Concentration & Azeotroping: Concentrate the mixture in vacuo. To remove residual, tightly bound TFA, dissolve the resulting crude oil in toluene and concentrate in vacuo (repeat 3 times). Causality Check: Toluene forms a low-boiling azeotrope with TFA, ensuring the final product is not contaminated with excess acid[3].
Isolation: The product is typically isolated as the TFA salt of the amino amide, which can be used directly or neutralized with a mild base (e.g.,
Quenching: Neutralize the acidic and basic samples with equivalent amounts of NaOH and HCl, respectively, to arrest degradation prior to analysis[2].
Analysis: Analyze via HPLC-UV using a gradient method (e.g., 5% to 95% Acetonitrile over 25 minutes) to separate the parent compound from the deprotected free amine and other degradants[2].
Quantitative Data: Expected Degradation Profile
Based on the mechanistic properties of the Boc group, Table 2 outlines the expected outcomes of the forced degradation workflow.
Table 2: Comparative Stability Matrix under Stress Conditions
The successful application of Boc-protected amino amides relies entirely on respecting their chemical boundaries. While their resistance to basic and nucleophilic attack makes them exceptionally versatile, their acute sensitivity to acid and long-term moisture exposure dictates strict handling protocols. By enforcing storage at sub-zero temperatures (-20°C) under inert atmospheres and utilizing self-validating deprotection workflows (such as toluene azeotroping), researchers can guarantee the integrity of these critical building blocks throughout the drug development lifecycle.
Reactivity Profile and Synthetic Utility of N-Boc-(+/-)-3-aminopent-4-endimethylamide
Executive Summary N-Boc-(+/-)-3-aminopent-4-endimethylamide (CAS: 1379812-28-8) is a highly versatile, orthogonally protected building block widely utilized in the synthesis of peptidomimetics, nitrogen-containing hetero...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Boc-(+/-)-3-aminopent-4-endimethylamide (CAS: 1379812-28-8) is a highly versatile, orthogonally protected building block widely utilized in the synthesis of peptidomimetics, nitrogen-containing heterocycles, and complex active pharmaceutical ingredients (APIs). Structurally, it is a derivative of a
-amino acid featuring three distinct, addressable functional groups: a terminal alkene, a Boc-protected allylic amine, and an N,N-dimethylamide.
This technical whitepaper deconstructs the reactivity profile of this molecule, providing researchers and drug development professionals with field-proven methodologies, mechanistic causality, and self-validating protocols to maximize its synthetic utility.
Structural Anatomy & Causality of Reactivity
The synthetic power of N-Boc-(+/-)-3-aminopent-4-endimethylamide lies in the orthogonal nature of its functional groups. Each moiety can be selectively activated without perturbing the others, provided the correct catalytic or stoichiometric conditions are applied.
Terminal Alkene (C4-C5): As an unhindered terminal olefin, it is highly susceptible to electrophilic addition, oxidative cleavage, and ruthenium-catalyzed metathesis.
Boc-Protected Amine (C3): Positioned at the allylic carbon, the bulky tert-butoxycarbonyl (Boc) group dictates the facial selectivity of alkene functionalization. Furthermore, the Boc carbonyl oxygen can act as an internal nucleophile under specific electrophilic conditions.
N,N-Dimethylamide (C1): This group is highly stable to standard basic and nucleophilic conditions. However, the adjacent
-carbon (C2) can be functionalized via enolate chemistry if sufficient base is utilized to overcome the acidity of the NHBoc proton.
Structural anatomy and divergent reactivity nodes of the title compound.
Core Reactivity Nodes
Alkene-Directed Transformations: Cross-Metathesis
The terminal alkene readily undergoes cross-metathesis to extend the carbon framework. When reacted with electron-deficient olefins (e.g., acrylates), the reaction is highly selective for the E-isomer. The causality here is driven by steric bulk: the allylic Boc-amine heavily disfavors the transition state that would lead to the Z-isomer.
A hallmark reaction of allylic Boc-amines is their ability to undergo stereoselective iodocyclization. As detailed in the fundamental studies by Agami and Couty (), the Boc group is not merely a passive protecting group. When the alkene is activated by iodine to form an iodonium ion, the proximity of the Boc carbonyl oxygen allows it to act as an intramolecular nucleophile. The tert-butyl group is subsequently expelled as a cation (which loses a proton to form isobutylene), yielding a 5-(iodomethyl)oxazolidin-2-one derivative. This elegantly bypasses the need for a separate deprotection step.
Mechanism of substrate-directed iodocyclization to form oxazolidin-2-ones.
Amide Enolate Functionalization
The C2 methylene protons situated between the amide and the
-amino group are weakly acidic. Generating an enolate at this position requires a strong, non-nucleophilic base (e.g., LiHMDS). Because the NHBoc proton is more acidic (pKa ~16) than the -protons, >2 equivalents of base are required to form the dianion before electrophilic trapping (e.g., alkylation) can successfully occur.
Preparation: Dissolve N-Boc-(+/-)-3-aminopent-4-endimethylamide (1.0 eq) and methyl acrylate (3.0 eq) in anhydrous, degassed dichloromethane (0.05 M).
Causality: Degassing prevents the oxidative degradation of the active ruthenium carbene. An excess of the cross-partner drives the thermodynamic equilibrium toward the heterodimer.
Causality: Grubbs II is selected over Grubbs I because its N-heterocyclic carbene (NHC) ligand provides the necessary stability and reactivity to overcome the Lewis-basic coordinating potential of the substrate's N,N-dimethylamide and Boc groups.
Reaction: Heat the mixture to 40 °C for 12 hours under an argon atmosphere.
Monitoring & Validation: Monitor by TLC.
Self-Validation: The continuous evolution of gas drives the reaction forward. The solution must maintain a dark reddish-brown hue; a shift to black indicates catalyst decomposition.
Quenching: Add excess ethyl vinyl ether and stir for 30 minutes.
Self-Validation: This terminates the reaction by forming a stable, catalytically inactive Fischer carbene, preventing unwanted double-bond isomerization during concentration and workup.
Protocol B: Iodine-Mediated Cyclization to Oxazolidin-2-one
Objective: Synthesize the 5-(iodomethyl)oxazolidin-2-one scaffold.
Preparation: Dissolve the starting material (1.0 eq) in anhydrous acetonitrile (0.1 M).
Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the iodonium intermediate without acting as a competing nucleophile.
Base Addition: Add anhydrous K₂CO₃ (3.0 eq).
Causality: The base acts as an acid scavenger to neutralize the HI formed during the reaction, preventing premature acid-catalyzed cleavage of the Boc group before cyclization can occur.
Iodine Addition: Cool the mixture to 0 °C and add I₂ (3.0 eq) in one portion.
Causality: Cooling minimizes side reactions (e.g., allylic oxidation), while excess iodine ensures complete conversion of the sterically hindered alkene.
Monitoring: Stir for 4 hours, allowing the reaction to warm to room temperature.
Self-Validation: TLC (Hexanes/EtOAc) will show the disappearance of the UV-active starting material and the appearance of a new, highly polar spot.
Quenching: Quench with saturated aqueous Na₂S₂O₃.
Self-Validation: The immediate disappearance of the dark brown iodine color to yield a pale yellow or colorless organic layer visually validates the successful reduction and quench of the electrophile.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for the core reactivity workflows described above, providing a benchmark for experimental validation.
Transformation
Reagents & Catalyst
Temp / Time
Key Intermediate
Expected Yield
Cross-Metathesis
Grubbs II (5 mol%), Methyl Acrylate (3 eq)
40 °C / 12 h
Ruthenacyclobutane
75–85% (E-isomer)
Iodocyclization
I₂ (3 eq), K₂CO₃ (3 eq), MeCN
0 °C to RT / 4 h
Iodonium Ion
80–90% (anti-addition)
-Alkylation
LiHMDS (2.2 eq), MeI (1.1 eq), THF
-78 °C / 2 h
C2-Dianion
60–70%
References
Title: The reactivity of the N-Boc protecting group: an underrated feature
Source: Tetrahedron, Volume 58, Issue 14, 2002, Pages 2701-2724.
URL: [Link]
Engineering Peptide Therapeutics: An In-Depth Guide to Boc-Protected Unnatural Amino Acids
Introduction: The Strategic Role of Unnatural Amino Acids Peptides occupy a highly privileged therapeutic space, bridging the gap between small-molecule drugs and large biologics[1]. Despite their high target affinity an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Unnatural Amino Acids
Peptides occupy a highly privileged therapeutic space, bridging the gap between small-molecule drugs and large biologics[1]. Despite their high target affinity and low toxicity, natural peptides often suffer from poor pharmacokinetic properties, including rapid enzymatic degradation and low membrane permeability[2]. To overcome these liabilities, drug development professionals increasingly incorporate unnatural amino acids (UAAs) into peptide sequences. By utilizing non-proteinogenic side chains or altered backbones, researchers can effectively "armor-plate" peptides against human proteases and force them into specific, target-locking conformations[2][3].
To synthesize these modified peptides, the α-amino group of the UAA must be temporarily masked to prevent uncontrolled polymerization. The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool for this purpose. Boc-protected UAAs are particularly critical in Boc Solid-Phase Peptide Synthesis (Boc-SPPS), a highly robust methodology favored for synthesizing long, complex, or aggregation-prone "difficult" peptides, as well as for generating C-terminal thioesters necessary for native chemical ligation (NCL)[4][5].
Mechanistic Principles of Boc Protection and Acidic Cleavage
The Boc group protects amines by converting them into sterically hindered carbamates, which are highly stable under basic and nucleophilic conditions[6][7]. However, the Boc group is highly labile in the presence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[7].
The Causality of Deprotection:
When a strong acid is introduced, the carbonyl oxygen of the Boc carbamate is protonated[7]. This protonation triggers the fragmentation of the tert-butyl-oxygen bond via an inductive effect, yielding a highly reactive tert-butyl cation and a carbamic acid intermediate[6][7]. The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas[6][7]. The evolution of CO₂ gas provides a massive thermodynamic driving force that pushes the deprotection reaction to completion[6][8]. Finally, the resulting free amine is protonated by the acidic environment, forming a stable amine salt (e.g., a TFA salt) that is ready for the next synthetic step[7][9].
Because the generated tert-butyl cation is a powerful electrophile, it can cause detrimental intermolecular side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan or Cysteine)[4][6]. To mitigate this, nucleophilic scavengers are routinely added to the cleavage cocktail to safely quench the carbocations[4].
Caption: Mechanism of acid-catalyzed Boc deprotection releasing CO2 and t-butyl cation.
In Boc-SPPS, the peptide chain is elongated on an insoluble resin support using a graduated acid-lability strategy. The temporary α-amino Boc protecting groups are removed using a moderate acid (50% TFA in DCM), while the permanent side-chain protecting groups (typically benzyl-based) and the peptide-resin anchor require an extremely strong acid, such as anhydrous liquid hydrogen fluoride (HF), for final cleavage[4][10].
Caption: Step-by-step workflow of Boc-Solid Phase Peptide Synthesis (Boc-SPPS).
Quantitative Data: Boc-SPPS vs. Fmoc-SPPS
To select the appropriate synthetic strategy for incorporating UAAs, researchers must weigh the physicochemical properties of the target peptide. The table below summarizes the core operational differences between Boc and Fmoc chemistries.
Feature
Boc-SPPS Strategy
Fmoc-SPPS Strategy
N-alpha Deprotection
50% TFA in DCM (Moderate Acid)
20% Piperidine in DMF (Base)
Final Cleavage Reagent
Anhydrous HF (Extremely Strong Acid)
95% TFA (Moderate Acid)
Side-Chain Protection
Benzyl-based (Acid stable)
t-Butyl-based (Acid labile)
Orthogonality
Graduated acid lability
True orthogonality (Base vs. Acid)
Primary Application
Thioesters (NCL), difficult/long sequences
Routine, high-throughput peptide synthesis
Self-Validating Experimental Protocols
Protocol 1: Solution-Phase Boc Deprotection of a UAA
This protocol isolates the free amine of a UAA for subsequent structural modifications or couplings[6][7].
Dissolution: Suspend the Boc-protected unnatural amino acid (1.0 mmol) in a mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) at a 5:1 ratio (approx. 8 mL)[6][7].
Reaction: Stir the mixture at room temperature. Causality: The reaction must not be run in a closed system; the spontaneous evolution and escape of CO₂ gas is the thermodynamic driver that forces the reaction to completion[9]. Monitor via Thin-Layer Chromatography (TLC) until the starting material disappears (typically 1–3 hours)[6].
Concentration: Concentrate the reaction mixture in vacuo to remove the volatile DCM and bulk TFA[6][7].
Azeotropic Removal: Azeotrope the resulting crude oil with toluene (3 x 10 mL) and concentrate in vacuo to strip away any residual TFA[6].
Isolation: The product is isolated as the TFA salt of the free amine, which can be used directly in the next coupling step without further purification[6][7].
Protocol 2: Anhydrous HF Cleavage in Boc-SPPS
Safety Warning: Anhydrous HF is highly toxic and corrosive. This procedure must be performed in a specialized Teflon/Kel-F HF cleavage apparatus inside a well-ventilated fume hood[5].
Pre-cleavage Preparation: Perform a final N-terminal Boc deprotection on the peptide-resin using 5 mL of 50% TFA/DCM for 5 minutes[4][10]. Drain, wash with DMF, and neutralize the resin to prevent premature side reactions[4].
Scavenger Addition: Transfer the dried peptide-resin to the HF reaction vessel. Add nucleophilic scavengers (e.g., p-cresol or p-thiocresol). Causality: Scavengers are strictly required to act as "traps" for the highly reactive carbocations generated during the cleavage of benzyl protecting groups, preventing the irreversible alkylation of the peptide[4][10].
HF Condensation: Cool the reaction vessel using a dry ice/ethanol bath. Condense anhydrous liquid HF (typically 10 mL per gram of resin) directly into the vessel[5][10].
Cleavage Reaction: Stir the mixture at 0°C for 1 to 2 hours. Causality: The extreme acidity of liquid HF simultaneously cleaves the peptide from the solid support and strips away all permanent side-chain protecting groups[4][5].
Evaporation and Workup: Rapidly evaporate the HF under a vacuum. Wash the cleaved peptide-resin with cold diethyl ether to precipitate the peptide and extract the organic scavengers. Finally, extract the pure peptide using aqueous acetic acid[5][10].
The Role of Vinylglycine Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary Vinylglycine and its derivatives represent a potent and versatile class of unnatural amino acids that have carved a significant niche in medicinal and agricultural chemistry. Characterized by a vinyl gr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Vinylglycine and its derivatives represent a potent and versatile class of unnatural amino acids that have carved a significant niche in medicinal and agricultural chemistry. Characterized by a vinyl group at the α-carbon, these molecules are renowned as mechanism-based inhibitors, or "suicide substrates," for a wide array of pyridoxal-5'-phosphate (PLP)-dependent enzymes. By hijacking the native catalytic cycle of these enzymes, vinylglycine derivatives form irreversible covalent adducts, leading to potent and specific inactivation. This guide provides an in-depth technical exploration of the core principles of vinylglycine chemistry, from their elegant mechanism of action and diverse applications in targeting diseases to the synthetic strategies for their creation and the essential protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these powerful molecular tools.
Part 1: The Chemical Biology of Vinylglycine Derivatives
Core Structure and Mechanistic Imperative
Vinylglycine is the simplest α-vinylic amino acid. Its derivatives are compounds where the core vinylglycine scaffold is modified, for instance, with substitutions on the vinyl group or the amino acid side chain. The defining feature is the β,γ-unsaturation (the C=C double bond) adjacent to the α-carbon. This seemingly simple structural motif is the key to their profound biological activity.
For the vast family of PLP-dependent enzymes—which includes transaminases, decarboxylases, and lyases—the catalytic cycle universally begins with the formation of an external aldimine between the amino acid substrate and the PLP cofactor. This is followed by the abstraction of the α-proton, creating a stabilized carbanionic intermediate known as the quinonoid species. It is at this juncture that the vinyl group's unique chemistry is unleashed.
The "Suicide Inhibition" Mechanism: A Deep Dive
The power of vinylglycine derivatives lies in their ability to act as Trojan horses.[1] The enzyme recognizes the derivative as a valid substrate and initiates catalysis. However, once the α-proton is removed, the vinyl group becomes conjugated with the extensive π-system of the PLP cofactor. This triggers an irreversible cascade.
The most widely accepted mechanism for inactivation involves an enzyme-catalyzed aza-allylic isomerization, which repositions the double bond to form a highly reactive α,β-unsaturated iminium ion.[2] This species is a potent Michael acceptor. An active site nucleophile, often the very lysine residue that initially binds the PLP cofactor, then attacks the γ-carbon of the inhibitor, forming a stable, irreversible covalent bond.[2] This process effectively sequesters the enzyme in an inactive state, justifying the term "suicide inhibition"—the enzyme actively participates in its own demise.
Inhibition of the ethylene biosynthesis pathway by AVG.
Part 3: Synthetic Strategies and Methodologies
The synthesis of optically pure vinylglycine and its derivatives is a non-trivial challenge that has attracted considerable attention from synthetic chemists.
Foundational Synthetic Routes to Vinylglycine
Several robust methods have been established for synthesizing the core vinylglycine structure:
From L-Methionine: A classic approach involves the controlled oxidation of L-methionine to its sulfoxide, followed by thermal pyrolysis, which eliminates methanesulfenic acid to yield the protected vinylglycine.
[2]* From L-Homoserine Lactone: An efficient and convenient route begins with the N-protected L-homoserine lactone. The lactone is opened using an organoselenium reagent, which installs a phenylseleno group at the γ-position. Subsequent oxidation to the selenoxide followed by syn-elimination generates the vinyl group.
[3][4]* Via Neber Rearrangement: A three-step synthesis starting from but-3-enenitrile utilizes a Neber rearrangement of an N-chloroimidate intermediate.
[2]
Asymmetric Synthesis of Chiral Derivatives
Given that enzymatic interactions are stereospecific, controlling the chirality of vinylglycine derivatives is paramount. A variety of stereocontrolled approaches have been developed, including:
Chiral Auxiliary-Based Methods: Using removable chiral auxiliaries to direct the stereoselective alkylation of vinylglycine-derived dianions.
Dynamic Kinetic Asymmetric Transformation (DYKAT): Elegant methods using palladium catalysis can transform a racemic starting material, such as butadiene monoepoxide, into a single enantiomer of a vinylglycine precursor.
[2]
Part 4: Experimental Protocols for Characterization and Validation
Validating the mechanism and potency of a vinylglycine derivative requires specific biochemical assays. As a Senior Application Scientist, I emphasize the use of self-validating, continuous systems wherever possible.
Protocol: Kinetic Analysis of Time-Dependent Inhibition (Kitz-Wilson Plot)
This is the gold-standard method for characterizing irreversible or time-dependent inhibitors. It allows for the determination of both the initial binding affinity (KI) and the maximal rate of inactivation (kinact).
Principle: The enzyme's activity is monitored continuously in the presence of both substrate and various concentrations of the inhibitor. The rate of product formation will decrease over time as more enzyme is inactivated. The observed rate of inactivation (kobs) at each inhibitor concentration is determined by fitting the progress curves to a first-order exponential decay equation.
Step-by-Step Methodology:
Preparation: Prepare a stock solution of the target enzyme, substrate, and the vinylglycine derivative inhibitor. All solutions should be in a suitable, validated assay buffer.
Assay Setup: In a multi-well plate or cuvette, set up reactions containing a fixed concentration of enzyme and substrate. The substrate concentration should ideally be at or above its KM value.
Initiation: Initiate the reactions by adding varying concentrations of the inhibitor to different wells. Include a control reaction with no inhibitor.
Data Acquisition: Immediately begin monitoring the reaction progress (e.g., change in absorbance or fluorescence) over time using a plate reader or spectrophotometer. The time course should be long enough to observe a clear decay in the reaction rate.
Determine kobs: For each inhibitor concentration, fit the progress curve data (Product vs. Time) to the equation:
P(t) = (v₀/k_obs) * (1 - exp(-k_obs * t))
where P(t) is the product at time t, v₀ is the initial velocity, and kobs is the observed rate of inactivation.
Kitz-Wilson Plot: Plot the calculated kobs values against the corresponding inhibitor concentrations [I].
Determine KI and kinact: Fit the resulting data to the hyperbolic equation:
k_obs = k_inact * [I] / (K_I * (1 + [S]/K_M) + [I])
This non-linear regression directly yields the values for kinact and KI. The ratio kinact/KI serves as the second-order rate constant, which is the most crucial metric for comparing the efficiency of different irreversible inhibitors.
[5][6]
Protocol for synthesis of N-Boc-(+/-)-3-aminopent-4-endimethylamide
An Application Note and Detailed Protocol for the Synthesis of N-Boc-(+/-)-3-aminopent-4-en-dimethylamide For inquiries, please contact: Senior Application Scientist Google Research Division Abstract This document provid...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Detailed Protocol for the Synthesis of N-Boc-(+/-)-3-aminopent-4-en-dimethylamide
For inquiries, please contact:
Senior Application Scientist
Google Research Division
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of N-Boc-(+/-)-3-aminopent-4-en-dimethylamide, a valuable building block for drug discovery and organic synthesis. The protocol begins with the N-protection of (+/-)-3-aminopent-4-enoic acid using di-tert-butyl dicarbonate (Boc₂O), followed by an efficient amide coupling reaction with dimethylamine facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt). This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and practical insights for successful synthesis.
Introduction
Vinylglycine derivatives and their analogues are crucial structural motifs in a variety of biologically active molecules and natural products. The title compound, N-Boc-(+/-)-3-aminopent-4-en-dimethylamide, incorporates this key vinyl group and serves as a versatile intermediate. The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amine under a wide range of conditions, yet it can be removed under mild acidic conditions, making it ideal for multi-step synthesis.[1][2] The dimethylamide moiety can influence the compound's solubility, metabolic stability, and conformational properties.
This protocol details a reliable and scalable two-step synthesis. The first step involves the chemoselective N-tert-butoxycarbonylation of the parent amino acid. The second step is a classic amide bond formation, a cornerstone reaction in medicinal chemistry.[3] We employ an EDC/HOBt-mediated coupling, a widely trusted method due to its high efficiency, mild reaction conditions, and ability to minimize side reactions and racemization.[4][5]
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages:
N-Boc Protection: The amino group of (+/-)-3-aminopent-4-enoic acid is protected using di-tert-butyl dicarbonate.
Amide Coupling: The resulting N-Boc protected carboxylic acid is activated and coupled with dimethylamine to yield the final product.
Caption: Overall two-step synthesis of the target compound.
(Note: A placeholder image is used for the final product as a definitive public domain structure image may not be available. The structure is an N-Boc protected 3-aminopent-4-enoyl group attached to a dimethylamine.)
Part 1: Synthesis of N-Boc-(+/-)-3-aminopent-4-enoic acid
Principle and Rationale
The tert-butoxycarbonyl (Boc) group is an essential amine protecting group in organic synthesis due to its stability in basic and nucleophilic conditions while being easily removable under acidic conditions.[6][7] The protection reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a base, which deprotonates the amine, increasing its nucleophilicity. In the case of an amino acid starting material, a base like sodium hydroxide or triethylamine serves the dual purpose of deprotonating the ammonium group (formed in situ) and neutralizing the carboxylic acid, enhancing solubility in the reaction medium.
Materials and Equipment
Reagents
Equipment
(+/-)-3-Aminopent-4-enoic acid
Round-bottom flasks (100 mL, 250 mL)
Di-tert-butyl dicarbonate (Boc)₂O
Magnetic stirrer and stir bars
Sodium Hydroxide (NaOH)
Ice bath
Dioxane or Tetrahydrofuran (THF)
Separatory funnel (250 mL)
Ethyl Acetate (EtOAc)
pH paper or pH meter
1 M Hydrochloric Acid (HCl)
Rotary evaporator
Brine (saturated NaCl solution)
Standard glassware for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)
Deionized Water
Detailed Experimental Protocol
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve (+/-)-3-aminopent-4-enoic acid (1.0 equiv) in a mixture of dioxane (or THF) and 1 M aqueous NaOH (1.1 equiv). Stir the mixture at room temperature until all solids have dissolved.
Addition of Boc Anhydride: Cool the solution to 0 °C using an ice bath. To this solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 15 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously overnight (approximately 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent (dioxane/THF).
Work-up - Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of 1 M HCl. The product should precipitate out of the solution as a white solid or oil.
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers in a separatory funnel.
Work-up - Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude N-Boc-(+/-)-3-aminopent-4-enoic acid.
Purification: The product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Part 2: Synthesis of N-Boc-(+/-)-3-aminopent-4-en-dimethylamide
Principle and Rationale
Amide bond formation between a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid.[8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. To prevent this side reaction and increase efficiency, an additive like N-hydroxybenzotriazole (HOBt) is used.[5] HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide bond. The byproducts of this reaction, a urea derivative and regenerated HOBt, are typically water-soluble and easily removed during aqueous work-up.[5]
Materials and Equipment
Reagents
Equipment
N-Boc-(+/-)-3-aminopent-4-enoic acid (from Part 1)
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-(+/-)-3-aminopent-4-enoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine, dimethylamine solution (1.1 equiv, 2.0 M in THF).
Dissolution: Dissolve the mixture in anhydrous DCM or DMF.
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Following this, add DIPEA (2.5 equiv) dropwise.[4]
Reaction: Allow the reaction to warm to room temperature and stir for 4 to 18 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Work-up - Quenching and Dilution: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
Work-up - Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL), deionized water (1 x 50 mL), and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-(+/-)-3-aminopent-4-en-dimethylamide.
Quantitative Data Summary
The following table provides an example calculation for a 10 mmol scale synthesis.
Step
Compound
MW ( g/mol )
Amount (mmol)
Equiv.
Mass / Volume
1
(+/-)-3-Aminopent-4-enoic acid
115.13
10.0
1.0
1.15 g
1
(Boc)₂O
218.25
11.0
1.1
2.40 g
1
NaOH
40.00
11.0
1.1
11.0 mL (1 M aq.)
2
N-Boc-3-aminopent-4-enoic acid
215.25
10.0
1.0
2.15 g (Assumed 100% yield from Part 1)
2
Dimethylamine (2.0 M in THF)
45.08
11.0
1.1
5.5 mL
2
EDC·HCl
191.70
12.0
1.2
2.30 g
2
HOBt
135.12
12.0
1.2
1.62 g
2
DIPEA
129.24
25.0
2.5
4.3 mL
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the two-part synthesis.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butoxycarbonylation of amines in water. Organic letters, 8(15), 3259–3262. [Link]
Chaskar, A., Yewale, S., Langi, B., & Deokar, H. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society, 53(5), 556-560. [Link]
Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
Fuji, N., et al. (2000). AN EFFICIENT METHOD OF SYNTHESIZING OPTICALLY PURE N-BOC-4-BROMO-N-METHYL-1-TOSYL-D-TRYPTOPHAN METHYL ESTER. Heterocycles. [Link]
Penning, T. D., et al. (2008). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Journal of Organic Chemistry. [Link]
Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3946–3957. [Link]
Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]
Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]
Royal Society of Chemistry. Experimental Procedures. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Techniques: Olefin Cross-Metathesis, Thiol-Ene Click Chemistry, Peptidomimetic Design
Introduction & Mechanistic Rationale
The transition of peptides from highly potent in vitro binders to viable clinical therapeutics is historically bottlenecked by two factors: rapid proteolytic degradation and poor membrane permeability[1]. To overcome these liabilities, modern drug development increasingly relies on synthetic topological mimetics and unnatural amino acid building blocks[2].
N-Boc-(+/-)-3-aminopent-4-endimethylamide is a highly specialized, bifunctional
-amino acid derivative designed for late-stage peptide functionalization. Its structural topology offers three distinct mechanistic advantages for peptide engineers:
The
-Amino Acid Backbone: Incorporating -amino acids into native -peptide sequences induces unique foldamer architectures (e.g., 14-helices) and renders the localized peptide sequence invisible to native proteases, drastically increasing serum half-life[3].
The C-Terminal Dimethylamide Cap: Unlike a standard free carboxylate, the dimethylamide moiety acts as a neutral, proteolytically stable surrogate for a peptide bond. By eliminating the negative charge at physiological pH, it significantly enhances the lipophilicity and cellular permeability of the resulting construct.
The Terminal Alkene (Pent-4-en): The unactivated vinyl group adjacent to the chiral center serves as an orthogonal bio-handle. It permits highly selective late-stage conjugations—specifically Olefin Cross-Metathesis (CM) and Thiol-Ene "Click" chemistry—without interfering with standard amino acid side chains.
Orthogonal Functionalization Workflows
The true utility of N-Boc-(+/-)-3-aminopent-4-endimethylamide lies in its ability to be grafted onto existing peptide sequences to create branched peptidomimetics or customized stapled structures[3].
Figure 1: Orthogonal late-stage functionalization pathways for the building block.
This protocol details the conjugation of the building block to a peptide containing an
-allyl serine or allylglycine residue to create a stable, carbon-carbon linked branch.
Step-by-Step Methodology:
Preparation: Dissolve the target peptide (1.0 eq, 10 mM) and N-Boc-(+/-)-3-aminopent-4-endimethylamide (5.0 eq) in anhydrous 1,2-dichloroethane (DCE).
Aggregation Disruption (Causality): Add 10% v/v of a 0.4 M LiCl solution in DMF. Why? Peptides in non-polar solvents like DCE tend to aggregate via intermolecular hydrogen bonding, burying the reactive alkene. LiCl disrupts these hydrogen bonds, ensuring the alkene remains solvent-exposed for the bulky ruthenium catalyst.
Catalyst Addition (Causality): Add 15 mol% Hoveyda-Grubbs 2nd Generation (HG-II) catalyst. Why HG-II? The 2nd generation catalyst features an N-heterocyclic carbene (NHC) ligand that provides exceptional stability against the Lewis basic dimethylamide and Boc-carbamate groups, preventing catalyst poisoning which typically plagues 1st generation Grubbs catalysts.
Reaction: Purge the vessel with Argon for 10 minutes, seal, and heat to 40 °C for 4 hours.
Self-Validation (LC-MS): Quench a 5 µL aliquot with excess ethyl vinyl ether (to terminate the active Ru-carbene). Analyze via LC-MS. The reaction is validated only if the product mass exhibits a precise
Da mass shift relative to the sum of the starting materials. This confirms the loss of ethylene gas (), proving that a covalent cycloreversion occurred rather than non-covalent catalyst coordination.
Figure 2: Mechanistic catalytic cycle of Ru-mediated Cross-Metathesis.
This protocol utilizes the terminal alkene to form a robust thioether bond with an endogenous or engineered Cysteine residue.
Step-by-Step Methodology:
Preparation: Dissolve the Cysteine-containing target peptide (1.0 eq, 5 mM) and N-Boc-(+/-)-3-aminopent-4-endimethylamide (10.0 eq) in a degassed mixture of DMF/Water (1:1 v/v).
Initiator Addition: Add 0.2 eq of 2,2-Dimethoxy-2-phenylacetophenone (DPAP).
Irradiation (Causality): Irradiate the mixture using a 365 nm UV LED lamp for 30 minutes at room temperature. Why 365 nm? This specific wavelength perfectly overlaps with the absorption maximum of DPAP to generate initiating thiyl radicals, but is far above the 280 nm absorption peak of aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine). This prevents off-target UV-induced photo-oxidation of the peptide backbone.
Self-Validation (Ellman’s Assay): Extract a 10 µL aliquot and mix with Ellman’s reagent (DTNB) in pH 8.0 buffer. A successful and complete reaction is validated by the absence of a yellow color (no absorbance at 412 nm). If the solution turns yellow, free sulfhydryl groups remain, dictating that the reaction requires further irradiation.
Quantitative Data Summaries
The integration of N-Boc-(+/-)-3-aminopent-4-endimethylamide yields highly efficient conversions and dramatically improves the pharmacokinetic profile of the base peptides.
Tsou, L. K., Cheng, Y., & Cheng, Y. C. (2012). Therapeutic development in targeting protein-protein interactions with synthetic topological mimetics. Current Opinion in Pharmacology.
Lombardi, L., Del Genio, V., Albericio, F., & Williams, D. R. (2025).
Walensky, L. D., et al. (2010). Therapeutic Development in Targeting Protein-Protein Interactions With Synthetic Topological Mimetics - PMC. NIH Public Access.
Application Note: Acid-Catalyzed Deprotection of N-Boc-(+/-)-3-aminopent-4-endimethylamide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Strategic Rationale & Structural Considerations The selective removal...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Guide & Self-Validating Protocol
Strategic Rationale & Structural Considerations
The selective removal of the tert-butyloxycarbonyl (N-Boc) protecting group is a foundational transformation in organic synthesis and medicinal chemistry. When dealing with N-Boc-(+/-)-3-aminopent-4-endimethylamide , the substrate presents a unique triad of functional groups: an acid-labile N-Boc carbamate, a terminal allylic alkene, and an N,N-dimethylamide moiety.
As a Senior Application Scientist, selecting the correct deprotection strategy requires balancing sufficient acidic strength to cleave the carbamate while preventing side reactions at the alkene. The terminal double bond is susceptible to electrophilic addition or cationic polymerization if the highly reactive tert-butyl cation intermediate is not properly managed[1]. Conversely, the N,N-dimethylamide group is highly robust; it resists hydrolysis under standard mild acidic conditions, allowing us to utilize standard trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protocols without risking the integrity of the amide backbone[2].
Mechanistic Causality
The deprotection proceeds via an E1-type elimination. Protonation of the carbamate carbonyl oxygen induces fragmentation, yielding a carbamic acid and a stabilized tert-butyl cation. The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas (CO₂) and the free amine, which is immediately protonated to form the corresponding salt[3]. The tert-butyl cation must either eliminate a proton to form isobutylene gas or be quenched by a scavenger to prevent alkylation of the terminal alkene[1].
Mechanistic pathway of acid-catalyzed N-Boc deprotection yielding the amine salt.
Reagent Selection & Quantitative Data
The choice of acid dictates the physical properties of the isolated product and the required workup. TFA in dichloromethane (DCM) is the industry standard due to its excellent solubility profile and rapid kinetics[1]. However, TFA salts can complicate downstream basic coupling reactions due to strong ion-pairing. Alternatively, 4M HCl in dioxane is highly effective for allylic amines, often allowing the direct precipitation of the HCl salt, which is easier to handle and free-base[2][4]. For highly sensitive substrates, oxalyl chloride in methanol offers a mild, acid-free alternative, though it is rarely required unless extreme acid lability is present[5].
Table 1: Quantitative Comparison of Deprotection Conditions
The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., gas evolution, precipitation), the operator can confirm the mechanistic progression of the reaction in real-time without relying solely on post-reaction analytics[3].
Step-by-step workflow for the acid-catalyzed deprotection and isolation of the amine salt.
Protocol A: TFA/DCM Method (Solution-Phase)
Best for rapid cleavage and when the free base will be immediately extracted.
Substrate Preparation: Dissolve N-Boc-(+/-)-3-aminopent-4-endimethylamide (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1–0.2 M.
Causality: Anhydrous DCM prevents competitive hydration of the terminal alkene.
Temperature Control: Cool the flask to 0 °C using an ice bath.
Causality: Lowering the thermal energy prevents the transient tert-butyl cation from initiating cationic polymerization of the allylic double bond[1][4].
Acid Addition: Slowly add TFA dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved.
Self-Validation Checkpoint (Reaction Initiation): Remove the ice bath and allow the mixture to warm to room temperature. Observe the solution: Gentle effervescence (bubbling) must occur. This is the spontaneous decarboxylation releasing CO₂ gas. Never run this reaction in a sealed, closed system to prevent overpressurization[3].
Monitoring: Stir for 1–2 hours. Monitor via TLC (stain with Ninhydrin). The starting material is Ninhydrin-negative; the product amine salt will stain a deep purple/pink.
Workup & Free-Basing: Concentrate the mixture in vacuo to remove excess TFA and DCM. To obtain the free base, dissolve the resulting crude oil in a minimal amount of DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is >8. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: HCl/Dioxane Method (Precipitation)
Best for isolating a stable, easy-to-handle solid salt without aqueous workup.
Substrate Preparation: Dissolve the substrate (1.0 eq) in anhydrous dioxane (0.2 M).
Acid Addition: At room temperature, add a commercially available solution of 4M HCl in dioxane (5.0 to 10.0 eq) dropwise[2].
Self-Validation Checkpoint (Precipitation): Stir the reaction at room temperature for 2–4 hours. As the lipophilic N-Boc group is cleaved, the resulting highly polar amine hydrochloride salt will often begin to precipitate directly out of the less polar dioxane solvent, turning the solution cloudy.
Isolation: Evaporate the solvent under reduced pressure.
Trituration: Suspend the crude residue in cold diethyl ether and vigorously stir for 15 minutes.
Causality: Diethyl ether solubilizes the cleaved tert-butyl byproducts and any residual acid, while the target (+/-)-3-aminopent-4-endimethylamide hydrochloride salt remains completely insoluble[2].
Filtration: Filter the suspension through a Büchner funnel, wash the filter cake with additional cold ether, and dry under high vacuum to yield the pure HCl salt.
Analytical Validation
To ensure the structural integrity of the (+/-)-3-aminopent-4-endimethylamide product, perform the following analytical checks:
¹H NMR (CDCl₃ or D₂O): The definitive marker of success is the complete disappearance of the intense 9-proton singlet at ~1.40 ppm corresponding to the tert-butyl group. Ensure the multiplet signals for the terminal alkene (~5.10–5.30 ppm for the terminal =CH₂ and ~5.80 ppm for the internal -CH=) remain intact, confirming no alkene degradation occurred.
Mass Spectrometry (ESI-MS): The mass spectrum should show the [M+H]⁺ peak for the free amine at m/z 143.1, with the complete absence of the starting material peak at m/z 243.1.
References
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb1UBhy9LkH_KOCFVuqzBRPG_jdazUa7_69G1reRvoFnj9Swr-I7GDoMNgWWODQfOrKmk_0nAl-Lmxjrzu3qa47ydSmuIJheDU3FTaQyd_cOHbUS2k1eZ6m4p5k0CSq8zahJtDFqYJJTdqon7rFuiDjtLGHgz0d7mQK_r3SfbPD9lCtSukkMmDzUPDn00k5Kc=]
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH-W92fWE2sbj9k0VLFGBA0O01-7WcQ2FhQczGvnnxsGqclEd6g6Jf2cSJ7nWdebd5daJehwlip_IswTNNaV5tIBB8w3URyCuEMnhwKSTl_nAdoOtcheQkI9Q5PRCG0C7DJkEHJj5Tek_paeZjFvBy7lfkM3yq8IjoFzlF6xuPA2qH9Zk8c7cEEBWhlZVBrXeZ9O0iMghKtkiY]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry (RSC). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3eYGZWOkBQagpDMsK_AHKFbZQY0Oeg1_b5C9Ju-QCwDLaCsuJ7mzBq4GmHME1Bumcoyt4W4XvT_1KM_CBRl4QmhCGjcx2R8_1f--cu6osiqBfpzL_NOBWXdVVQnd1IXcH2O-wfN4Rh1ozROdQPEswXX2-qI84TEc=]
Application Notes and Protocols: Deprotection of N-Boc-Allylglycine Methyl Ester - Benchchem. Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTP4SddDoBlVCylG11v1jp24f3Y1dS5iifNF2WiYRlLgw6UL4q-l9w9g3NxSxPKrWIJ4rBDlTkRSWBMWEnqNHSWOV9-V-ZFxUiCPukxUvv1M2GqCB3g0oQ73KsozjOUaM6SLuPsKhcwR6URUK2UH3RKsgPRb2IaSk4z8uYv0yLxJjtDbAJMnCJ-TU_J5E8BDDxSePx-NO-KvCdKGCB4wlh0jlfzZz93yG9ZaQ=]
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Reddit. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvlfk8WLW11Es4Tt7Uq0B_ws9MbtNlKpY9VLJ5H7yf5aZUT9NTfDlK-be0IsM_8_GqIDsoOA51gqFAeQ9scEhnrhAdFEqdTFbqFqzs2i_l1t6orU0Vin-WSDMuu_mYnLD5cnl55YVMuAj3wNXUmMMwOBSLqm5-z4S6FIqa3qJYhJFVwSMugzLPh7GfMnsOrsjfKJsV-KB91bmDLE8=]
Application Note: Asymmetric Synthesis of N-Boc-3-aminopent-4-enoic Acid Derivatives
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview The incorporation of -amino acids into...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Overview
The incorporation of
-amino acids into therapeutic pipelines has revolutionized the development of peptidomimetics, offering enhanced proteolytic stability and unique secondary structural motifs (e.g., -peptides). Among these, N-Boc-3-aminopent-4-enoic acid —a -amino acid bearing a terminal vinyl group—is a highly prized building block. The terminal olefin serves as a critical bioorthogonal handle for late-stage functionalizations, including ring-closing metathesis (RCM) for macrocyclic peptide stapling and cross-metathesis for side-chain diversification.
Synthesizing this motif with high enantiomeric purity requires strict control over the newly formed stereocenter at the C3 position. This guide details two field-proven, highly reliable methodologies for its asymmetric synthesis:
The Ellman Sulfinamide Route: A highly scalable, de novo asymmetric approach utilizing chiral auxiliary-directed enolate addition.
The Arndt-Eistert Homologation Route: A robust, chiral-pool-derived sequence starting from commercially available N-Boc-L-vinylglycine.
Fig 1: Divergent synthetic workflows for N-Boc-3-aminopent-4-enoic acid synthesis.
Mechanistic Insights & Causal Experimental Design
Method A: Ellman's Sulfinamide Directed Addition
The addition of an ester enolate to an
-unsaturated imine (derived from acrolein) presents a severe regioselectivity challenge: nucleophiles can attack via 1,2-addition (yielding the desired -amino acid) or 1,4-conjugate addition.
By condensing acrolein with (R)- or (S)-tert-butanesulfinamide, we generate a chiral N-sulfinyl imine. As established by, the highly electron-withdrawing nature of the sulfinyl group hardens the electrophilic imine carbon, exclusively driving 1,2-addition . Furthermore, the bulky tert-butyl group dictates the stereochemical outcome by directing the Si- or Re-face attack of the lithium enolate through a rigid, lithium-coordinated Zimmerman-Traxler transition state.
Method B: Arndt-Eistert Homologation
When starting from the chiral pool (e.g., N-Boc-L-vinylglycine), the goal is to insert a methylene group between the carbonyl and the
-carbon without racemizing the delicate stereocenter. The Arndt-Eistert homologation achieves this via the Wolff rearrangement.
The causal factor ensuring optical purity is the concerted nature of the 1,2-alkyl shift. As the silver(I) catalyst facilitates the extrusion of nitrogen gas from the
-diazoketone, the migrating chiral center moves to the adjacent carbene with strict retention of configuration , as extensively validated in -peptide synthesis by .
Fig 2: Mechanism of the Wolff rearrangement ensuring stereochemical retention.
Quantitative Method Comparison
Parameter
Method A: Ellman's Sulfinamide Route
Method B: Arndt-Eistert Homologation
Starting Material
Acrolein (Hazardous, volatile)
N-Boc-L-Vinylglycine (Stable solid)
Chiral Source
(R)- or (S)-tert-butanesulfinamide
Chiral Pool (L- or D-amino acid)
Overall Yield
65 - 75% (over 4 steps)
50 - 60% (over 3 steps)
Stereoselectivity
>95% de (Diastereomeric excess)
>99% ee (Retention of configuration)
Scalability
High (Multi-gram to kilogram)
Moderate (Limited by CH₂N₂ hazards)
Cost Efficiency
Low cost of starting materials
Higher cost of chiral pool precursor
Step-by-Step Experimental Protocols
Protocol A: The Ellman Sulfinamide Route
Step 1: Imine Condensation
In an oven-dried flask under argon, dissolve (R)-tert-butanesulfinamide (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (30 mL).
Add Ti(OEt)₄ (2.0 equiv, 20 mmol) at room temperature. Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde and a highly effective water scavenger to drive the equilibrium.
Cool the mixture to 0 °C and add acrolein (1.5 equiv, 15 mmol) dropwise. Stir for 4 hours at room temperature.
Validation Check: Quench a 0.1 mL aliquot in aqueous NaHCO₃, extract with EtOAc, and run ¹H NMR. The aldehyde proton (~9.5 ppm) must be fully replaced by the imine proton (~8.2 ppm).
Quench the bulk reaction by pouring into an equal volume of brine. Filter the resulting white titanium dioxide suspension through a Celite pad, extract with CH₂Cl₂, and concentrate to yield the sulfinyl imine.
Step 2: Enolate Addition
In a separate flask, add diisopropylamine (1.2 equiv) to anhydrous THF (20 mL) at -78 °C, followed by n-BuLi (1.1 equiv). Stir for 30 mins to form LDA.
Add methyl acetate (1.2 equiv) dropwise at -78 °C. Stir for 30 mins.
Slowly add the sulfinyl imine (from Step 1) dissolved in THF (10 mL) to the enolate solution at -78 °C. Stir for 4 hours.
Quench with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, and extract with EtOAc. Purify via flash chromatography to isolate the
-sulfinylamino ester.
Step 3: Auxiliary Cleavage & Boc Protection
Dissolve the
-sulfinylamino ester in MeOH (10 mL) and add 4M HCl in dioxane (2.0 equiv). Stir at room temperature for 1 hour to cleave the sulfinyl group.
Concentrate the mixture in vacuo to remove HCl.
Redissolve the crude amine hydrochloride in CH₂Cl₂ (20 mL). Add Et₃N (3.0 equiv) and Boc₂O (1.2 equiv). Stir overnight.
Wash with 1M HCl, extract with CH₂Cl₂, and concentrate to yield N-Boc-3-aminopent-4-enoic acid methyl ester . Saponify with LiOH (THF/H₂O) if the free acid is required.
Protocol B: The Arndt-Eistert Homologation Route
Safety Warning: Diazomethane is highly explosive and toxic. All operations must be conducted in a specialized blast-shielded fume hood using scratch-free glassware (Clear-Seal joints).
Step 1: Mixed Anhydride & Diazoketone Formation
Dissolve N-Boc-L-vinylglycine (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) under argon and cool to -15 °C.
Add N-methylmorpholine (NMM, 1.1 equiv) followed by isobutyl chloroformate (1.1 equiv). Stir for 15 minutes. Observation: A white precipitate of NMM·HCl will form, confirming mixed anhydride generation.
Filter the precipitate rapidly under inert atmosphere into a flask pre-cooled to 0 °C.
Add an ethereal solution of diazomethane (approx. 3.0 equiv, freshly prepared from Diazald) dropwise. Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight to vent excess CH₂N₂ safely.
Validation Check: IR spectroscopy of the crude mixture must show a strong, sharp diazo stretch at ~2100 cm⁻¹.
Step 2: Wolff Rearrangement
Dissolve the crude
-diazoketone in anhydrous MeOH (20 mL).
Add Et₃N (2.0 equiv) and a catalytic amount of silver benzoate (0.1 equiv).
Protect the flask from light and stir at room temperature for 4 hours. Observation: The evolution of nitrogen gas (bubbling) indicates the formation of the carbene intermediate, which rapidly undergoes the 1,2-alkyl shift to the ketene.
Validation Check: IR spectroscopy must confirm the complete disappearance of the diazo peak (2100 cm⁻¹) and the appearance of a strong ester carbonyl stretch (~1740 cm⁻¹).
Filter through Celite, concentrate, and purify via silica gel chromatography to yield N-Boc-3-aminopent-4-enoic acid methyl ester .
Saponify with 2.0 equiv of LiOH in a 3:1 THF/H₂O mixture at 0 °C to yield the final free acid.
References
Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure
-Amino Acids via Chiral Sulfinimines. The Journal of Organic Chemistry, 64(1), 12-13.[Link]
Guibourdenche, C., Podlech, J., & Seebach, D. (1996).
-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling. Liebigs Annalen, 1996(11), 1801-1809.[Link]
Delle Monache, G., Misiti, D., Salvatore, P., & Zappia, G. (2000). Iodolactonization of 3-amino-4-pentenoic acid: a stereoselective synthesis of syn-
Application Note: N-Boc-(+/-)-3-aminopent-4-endimethylamide as a Versatile Building Block in Peptidomimetic and Heterocyclic Synthesis
Mechanistic Rationale & Structural Significance The development of robust, proteolytically stable therapeutics heavily relies on the incorporation of non-natural amino acids. N-Boc-(+/-)-3-aminopent-4-endimethylamide is...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Structural Significance
The development of robust, proteolytically stable therapeutics heavily relies on the incorporation of non-natural amino acids. N-Boc-(+/-)-3-aminopent-4-endimethylamide is a highly specialized, synthetically flexible
-amino acid derivative. Unlike standard -amino acids, -amino acids possess an additional carbon atom in their backbone, which imparts significant resistance to enzymatic degradation and allows for the formation of stable, predictable secondary structures such as 14-helices[1].
The architectural brilliance of this specific building block lies in its trifunctional design, where each moiety serves a distinct, causal purpose in advanced synthesis:
The Terminal Alkene (Pent-4-en group): This sterically unhindered olefin acts as a primary synthetic handle. It is highly reactive toward Ruthenium-alkylidene catalysts for Ring-Closing Metathesis (RCM)[2] and serves as an ideal substrate for radical-mediated Thiol-Ene click chemistry[3].
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. It remains completely stable under the radical conditions of thiol-ene coupling and the transition-metal catalysis of RCM, yet can be cleanly cleaved using Trifluoroacetic Acid (TFA) for subsequent peptide elongation.
The Dimethylamide C-Terminus: Unlike a free carboxylic acid or a primary amide, the dimethylamide group acts as a permanent C-terminal cap. This structural choice prevents unwanted intramolecular lactamization (e.g., diketopiperazine formation) during coupling cycles and significantly enhances the solubility of the resulting peptidomimetic in organic solvents.
Divergent synthetic workflows utilizing the terminal alkene of the building block.
Key Application Workflows
Application A: Synthesis of Stapled
-Peptidomimetics via Ring-Closing Metathesis (RCM)
Macrocyclization is a proven strategy to lock peptides into their bioactive conformations, increasing target affinity and membrane permeability. By incorporating N-Boc-(+/-)-3-aminopent-4-endimethylamide into a peptide sequence alongside another alkene-bearing amino acid (e.g., allylglycine), researchers can utilize RCM to form a "stapled" hydrocarbon bridge. The Grubbs Second-Generation catalyst is typically employed due to its high functional group tolerance and efficiency in forming macrocycles from terminal alkenes[4].
Application B: Late-Stage Functionalization via Thiol-Ene Click Chemistry
The thiol-ene reaction is a radical-mediated anti-Markovnikov addition of a thiol across an alkene. It is widely considered a "click" reaction due to its rapid kinetics, high thermodynamic driving force, and stereoselectivity[5]. For drug development professionals, this allows for the late-stage conjugation of complex molecules—such as PEG chains, fluorophores, or lipid tails—to the
-peptide backbone without disturbing the sensitive amide bonds[6].
Radical chain mechanism of the photo-initiated Thiol-Ene click reaction.
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following methodologies are designed with explicit causality and real-time analytical checkpoints.
Objective: Form a macrocyclic peptidomimetic by cross-linking the pent-4-en moiety with an adjacent alkene.
Causality & Setup:
RCM is in direct thermodynamic competition with intermolecular Cross-Metathesis (CM), which leads to unwanted oligomerization. To force the intramolecular pathway, the reaction must be run under high dilution conditions (
0.005 M). Dichloromethane (DCM) is chosen as the solvent because it solubilizes the peptide and is compatible with the Ruthenium catalyst.
Step-by-Step Methodology:
Preparation: Dissolve the di-alkene peptide precursor (containing the N-Boc-(+/-)-3-aminopent-4-endimethylamide residue) in anhydrous, degassed DCM to a final concentration of 0.005 M. Note: Degassing via argon sparging for 15 minutes is critical to prevent catalyst oxidation.
Catalyst Addition: Add Grubbs Second-Generation Catalyst (10-15 mol%) in a single portion under an argon atmosphere.
Reaction: Heat the mixture to gentle reflux (40 °C) for 12–24 hours. The evolution of ethylene gas drives the reaction forward.
Quenching: Quench the reaction by adding ethyl vinyl ether (excess) and stirring for 30 minutes. This traps the active Ruthenium alkylidene species, preventing isomerization of the newly formed double bond during workup.
Purification: Concentrate the solvent in vacuo and purify via silica gel chromatography or preparative HPLC.
Self-Validation Checkpoints:
Mass Spectrometry (LC-MS): The successful macrocycle will show a mass shift of exactly -28.03 Da (loss of ethylene,
) compared to the starting material.
1H NMR: The distinct terminal alkene multiplets (
5.0–5.2 ppm for and 5.7 ppm for ) will completely disappear, replaced by a new internal alkene signal (5.4–5.6 ppm).
Objective: Conjugate a functional thiol (e.g., a fluorescent probe or PEG-thiol) to the terminal alkene.
Causality & Setup:
This reaction relies on the generation of a thiyl radical. 2,2-Dimethoxy-2-phenylacetophenone (DPAP) is used as a photoinitiator because it efficiently cleaves under 365 nm UV light to generate radicals that abstract a hydrogen from the thiol[7]. A slight excess of the thiol (1.2 to 1.5 eq) is used to ensure complete consumption of the valuable
-amino acid building block.
Step-by-Step Methodology:
Preparation: In a quartz or borosilicate glass vial, dissolve the alkene-bearing substrate (1.0 eq) and the functional thiol (1.5 eq) in a minimal amount of degassed DMF or Methanol.
Initiator Addition: Add DPAP (0.1 to 0.2 eq).
Irradiation: Seal the vial under argon and irradiate with a 365 nm UV lamp (e.g., 10-100 W) at room temperature for 30 to 60 minutes.
Workup: Remove the solvent under reduced pressure. If DMF was used, precipitate the product using cold diethyl ether or purify directly via reverse-phase HPLC.
Self-Validation Checkpoints:
TLC: The starting alkene will spot distinctly from the highly polar thioether product. Use an iodine chamber or Ellman's reagent to ensure no free thiol remains if an excess of alkene was used.
1H NMR: Complete disappearance of the terminal alkene signals (
5.0 and 5.7 ppm). Appearance of new multiplets in the 2.5–2.8 ppm region, corresponding to the newly formed linkage.
Quantitative Data & Yield Analysis
The table below summarizes the expected quantitative outcomes and critical parameters for the two primary workflows utilizing N-Boc-(+/-)-3-aminopent-4-endimethylamide.
Photo-initiated thiol-ene click reactions as a potential strategy for incorporation of [M(I)(CO)3]+ complexes
Source: Inorganic Chemistry (PubMed / NIH)
URL:[Link]
One-carbon homologation of alkenes (Overview of Metathesis Applications)
Source: Nature Communications (PMC / NIH)
URL:[Link]
Application Note: Advanced Coupling Strategies for N-Boc-(+/-)-3-aminopent-4-endimethylamide in Peptidomimetic Synthesis
Executive Summary N-Boc-(+/-)-3-aminopent-4-endimethylamide is a highly versatile, densely functionalized -amino acid building block. Featuring a terminal alkene, a Boc-protected amine, and a robust N,N-dimethylamide moi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Boc-(+/-)-3-aminopent-4-endimethylamide is a highly versatile, densely functionalized
-amino acid building block. Featuring a terminal alkene, a Boc-protected amine, and a robust N,N-dimethylamide moiety, this scaffold serves as a linchpin for late-stage diversification in drug discovery and peptidomimetic design. This application note details field-proven, self-validating protocols for three orthogonal coupling pathways: Olefin Cross-Metathesis (CM), Heck Arylation, and Peptide Coupling.
Chemical Profile & Reactivity Rationale
To successfully manipulate this building block, researchers must understand the causality behind its structural features:
Terminal Alkene: Unhindered and electronically neutral, making it an ideal substrate for transition-metal-catalyzed carbon-carbon bond formation.
Boc-Protected Amine: Prevents catalyst poisoning during organometallic steps. Furthermore, its steric bulk dictates high E-selectivity during alkene functionalization to minimize allylic strain[1].
N,N-Dimethylamide: Acts as a stable, non-nucleophilic C-terminus equivalent. It prevents unwanted intramolecular lactamization (a common side reaction with free
-amino esters during deprotection) and enhances the aqueous solubility of the final peptidomimetic constructs[2].
Orthogonal Workflows
Orthogonal functionalization pathways for N-Boc-(+/-)-3-aminopent-4-endimethylamide.
Causality & Mechanistic Insights:
Grubbs 2nd Generation (Grubbs II) catalyst is selected over 1st Generation variants due to its superior functional group tolerance. The N,N-dimethylamide and Boc carbamate contain Lewis basic oxygens that can weakly coordinate to the ruthenium center; Grubbs II overcomes this through its strong
-donating N-heterocyclic carbene (NHC) ligand, maintaining high catalytic turnover. The steric bulk of the adjacent Boc-amine strongly biases the metallacyclobutane intermediate to yield the thermodynamically favored E-alkene[1].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under argon, dissolve N-Boc-(+/-)-3-aminopent-4-endimethylamide (1.0 mmol) and the cross-partner (e.g., substituted styrene, 3.0 mmol) in anhydrous, degassed dichloromethane (DCM, 10 mL).
Catalyst Addition: Add Grubbs II catalyst (5 mol%, 0.05 mmol) in a single portion. The solution will immediately turn a characteristic deep red/brown.
Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 12–18 hours.
Validation & QC: Monitor via TLC (KMnO4 stain). The terminal alkene starting material will disappear. Quench the reaction by adding ethyl vinyl ether (0.5 mL) and stir for 30 mins to deactivate the Ru-alkylidene complex.
Purification: Concentrate in vacuo and purify via silica gel chromatography. LC-MS must confirm the mass shift corresponding to the loss of ethylene (M - 28 + M_partner).
Causality & Mechanistic Insights:
The Heck reaction allows for the direct installation of aryl or heteroaryl groups onto the terminal alkene. Using Pd(OAc)₂ and a sterically demanding ligand like P(o-tolyl)₃ facilitates the oxidative addition of the aryl halide. The Boc-carbamate oxygen exerts a directing effect, coordinating with the cationic Pd(II) intermediate to favor migratory insertion at the terminal carbon, resulting in high regioselectivity for the linear, E-configured styrenyl derivative[3].
Step-by-Step Methodology:
Preparation: Charge a pressure vial with the building block (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and P(o-tolyl)₃ (10 mol%).
Solvent & Base: Add anhydrous DMF (5 mL) followed by triethylamine (2.0 mmol). Purge the vial with argon for 5 minutes.
Reaction: Seal the vial and heat to 90 °C for 12 hours behind a blast shield.
Validation & QC: Monitor by LC-MS. The formation of the E-isomer is confirmed by ¹H NMR (look for a trans-coupling constant
Hz for the vinylic protons).
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) and LiCl (aq) to remove DMF and amine salts. Dry over Na₂SO₄ and purify via flash chromatography.
Protocol 3: Boc Deprotection & Peptide Coupling
Causality & Mechanistic Insights:
-amino amides often exhibit sluggish coupling kinetics compared to -amino acids due to increased conformational flexibility and steric hindrance. HATU is employed as the coupling reagent because it generates a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen at the 7-position of the benzotriazole ring provides an intramolecular hydrogen bond that stabilizes the incoming amine transition state, drastically accelerating aminolysis and preventing epimerization[4].
Mechanism of HATU-mediated peptide coupling with the deprotected β-amine.
Step-by-Step Methodology:
Deprotection: Dissolve the building block (1.0 mmol) in DCM (4 mL). Add Trifluoroacetic acid (TFA, 1 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.
Validation (Deprotection): TLC (ninhydrin stain) will show a highly polar, ninhydrin-positive spot at the baseline. Concentrate in vacuo and co-evaporate with toluene (3x) to remove residual TFA.
Activation: In a separate flask, dissolve the incoming N-protected amino acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA, 4.0 mmol) and stir for 5 minutes to form the active ester.
Coupling: Add the crude deprotected
-amine TFA salt (from step 2) dissolved in DMF (2 mL) to the activated acid solution. Stir at room temperature for 4–6 hours.
Validation & QC: LC-MS will show the product mass. Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry and purify.
Quantitative Data Summary
Reaction Type
Reagents / Catalysts
Substrate Scope
Typical Yield
Stereoselectivity
Cross-Metathesis
Grubbs II, DCM, 40 °C
Electron-rich/neutral alkenes
65–85%
High E-selectivity
Heck Arylation
Pd(OAc)₂, P(o-tolyl)₃, Et₃N
Aryl iodides/bromides
70–90%
Predominantly E-linear
Peptide Coupling
HATU, DIPEA, DMF, rt
N-protected /-amino acids
80–95%
Complete retention of chirality
References
Absolute Stereochemistry of Allylic Alcohols, Amines, and Other Ene Moieties: A Microscale Cross Metathesis/Exciton Chirality Protocol
Journal of the American Chemical Society / Columbia University
1
Palladium-Catalyzed Regioselective and Stereoselective Oxidative Heck Arylation of Allylamines with Arylboronic Acids
Chemistry - A European Journal / University of Liverpool
3
Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues
Frontiers in Chemistry / PMC - NIH
4
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications
Chemical Reviews / ACS Publications
2
N-Boc-(+/-)-3-aminopent-4-endimethylamide (CAS: 1379812-28-8)[1] is a highly versatile chiral building block frequently utilized in the synthesis of peptidomimetics, statine analogs, and [2]. The standard synthetic route involves the amidation of N-Boc-(+/-)-3-aminopent-4-enoic acid with dimethylamine using carbodiimide coupling chemistry.
While conceptually straightforward, the presence of a terminal allylic double bond, an acid-labile protecting group, and the steric demands of the coupling process introduce significant risks for yield-destroying side reactions. This guide provides a mechanistic framework to troubleshoot and eliminate these impurities.
Mechanistic Workflow & Side Reaction Pathways
Reaction workflow for N-Boc-(+/-)-3-aminopent-4-endimethylamide synthesis and major side pathways.
Troubleshooting & Causality FAQ
Issue 1: Double Bond Migration (Isomerization)Q: During scale-up, NMR analysis of the isolated product shows the disappearance of the terminal alkene signals (~5.1 ppm) and the appearance of internal alkene signals (~6.5 ppm). How do I prevent this?
A: This is a base-catalyzed isomerization. The terminal alkene in the pent-4-enamide system is kinetically accessible but thermodynamically less stable than the internal, conjugated α,β-unsaturated isomer (pent-3-enamide). Strong organic bases (like DIPEA or Triethylamine) deprotonate the acidic α-protons (C2), forming an allylic carbanion intermediate. This intermediate reprotonates at C4, shifting the double bond into conjugation with the amide carbonyl [3].
Protocol Adjustment: Switch to a weaker, more sterically hindered base such as N-methylmorpholine (NMM) and strictly control the activation temperature between 0 °C and 5 °C.
Issue 2: N-Acylurea Byproduct FormationQ: I am using EDC·HCl for the coupling, but my yield is low, and LC-MS shows a major byproduct with a mass of +155 Da relative to the starting acid. What is this?
A: You are observing the formation of an N-acylurea byproduct. Carbodiimide coupling reagents like EDC form an initial, highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by dimethylamine is slow—often due to steric hindrance or improper stoichiometry—this intermediate undergoes a rapid, irreversible intramolecular[4].
Protocol Adjustment: Introduce 1.2 equivalents of an activating additive like HOBt or HOAt. These additives rapidly trap the O-acylisourea to form a stable yet highly reactive active ester, completely suppressing the O-to-N migration pathway.
Issue 3: Aza-Michael AdditionQ: My mass spectrometry data shows an impurity with a mass of Target + 45 Da. Where is this coming from?
A: This is an Aza-Michael adduct. If the base-catalyzed double bond migration (Issue 1) occurs, it generates an electron-deficient α,β-unsaturated amide. Excess dimethylamine (MW = 45.08 g/mol ) in the reaction mixture will readily undergo a conjugate nucleophilic addition (Aza-Michael reaction) to this activated alkene.
Protocol Adjustment: Limit dimethylamine to exactly 1.1 equivalents and ensure the suppression of the initial isomerization by using NMM as the base.
Issue 4: Premature Boc DeprotectionQ: I see free amine formation and significant yield loss during the aqueous workup phase. Is the product unstable?
A: The product is stable, but the tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. Aggressive acidic workups (e.g., using 1M HCl) intended to quench unreacted dimethylamine will protonate the carbamate oxygen, leading to the expulsion of a tert-butyl cation and CO₂ gas.
Protocol Adjustment: Replace strong mineral acid washes with mild, buffered aqueous solutions such as 5% citric acid or saturated sodium bisulfate (NaHSO₄).
Objective: Synthesize N-Boc-(+/-)-3-aminopent-4-endimethylamide while establishing a self-correcting workflow that suppresses isomerization and N-acylurea formation.
Step 1: Active Ester Formation (Activation)
Dissolve 1.0 eq of N-Boc-(+/-)-3-aminopent-4-enoic acid and 1.2 eq of HOBt in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.
Cool the reaction vessel to 0 °C using an ice-water bath.
Add 2.5 eq of N-methylmorpholine (NMM) dropwise. Causality: NMM provides the necessary basicity for activation without triggering allylic deprotonation.
Add 1.2 eq of EDC·HCl in three portions over 15 minutes. Stir for 30 minutes at 0 °C.
Validation Checkpoint 1: Perform a TLC (Hexanes:EtOAc 1:1). The starting acid spot should be completely converted to a new, less polar spot (the HOBt active ester). If unreacted acid remains, do not proceed to Step 2.
Step 2: Amidation
Add 1.1 eq of Dimethylamine (2.0 M solution in THF) dropwise to the 0 °C solution.
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Validation Checkpoint 2: Pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. Confirm the presence of the target mass (m/z 243.3 [M+H]+) and the strict absence of the N-acylurea mass (m/z 371.4 [M+H]+).
Step 3: Mild Aqueous Workup
Dilute the reaction mixture with additional DCM.
Wash the organic layer sequentially with:
2x volumes of 5% aqueous Citric Acid (removes NMM and unreacted dimethylamine without cleaving the Boc group).
2x volumes of saturated aqueous NaHCO₃ (removes unreacted HOBt and acidic byproducts).
1x volume of Brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation Checkpoint 3: Check the pH of the aqueous citric acid wash phase; it should remain between pH 3-4 to ensure the Boc group's integrity is maintained.
References
Google Patents. "US10308597B2 - Inhibitors of creatine transport and uses thereof".
Royal Society Open Science. "Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid)". Available at: [Link]
Technical Support Center: Optimization of Boc Deprotection Conditions
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group and seek t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group and seek to optimize its removal while minimizing or eliminating side products. Here, we move beyond standard protocols to address the specific, nuanced challenges encountered in the lab, providing in-depth, mechanistically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection, and why does it generate side products?
The Boc group is prized for its stability in basic and nucleophilic conditions and its clean removal under acidic conditions. The deprotection mechanism proceeds via a four-step acid-catalyzed process[1]:
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically Trifluoroacetic Acid (TFA).[1][2]
Carbocation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This step is the crux of the issue: it generates a stable, but highly reactive, tert-butyl carbocation (t-Bu⁺) and a transient carbamic acid intermediate.[1][2][3]
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[2][4]
Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid to form the corresponding salt (e.g., a trifluoroacetate salt).[1][2]
The primary source of side products is the electrophilic t-butyl carbocation generated in step 2.[5][6][7] This cation can alkylate any nucleophilic sites on the target molecule, leading to undesired modifications.[6][8]
Q2: Which functional groups are most susceptible to side reactions from the t-butyl carbocation?
Electron-rich functional groups are the most common victims of tert-butylation. In peptide synthesis, this includes several key amino acid residues:
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[5][8]
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.[5][8][9] Methionine is also susceptible to oxidation, a separate but related issue during cleavage.[5][9]
Cysteine (Cys): The free thiol group is a potent nucleophile.[5][8]
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[5][8]
Other nucleophilic moieties on complex molecules, such as guanidines and electron-rich aromatic rings, are also at risk.[6][10]
Q3: What are "scavengers," and why are they essential for clean Boc deprotection?
Scavengers are reagents added to the deprotection reaction mixture (the "cleavage cocktail") to trap, or "scavenge," the reactive tert-butyl cations.[8][11] They are nucleophiles designed to be more reactive towards the t-Bu⁺ than the sensitive residues on your substrate, thereby preventing unwanted side reactions.[8][12] The use of scavengers is considered standard best practice, especially when working with peptides containing sensitive residues.[5][8][11]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My mass spectrometry results show a mass addition of +56 Da on my peptide. What happened?
Cause: A +56 Da mass shift is the classic signature of tert-butylation, where a tert-butyl group (C₄H₈) has been added to your molecule. This is a direct result of the t-butyl carbocation reacting with a nucleophilic residue like Tryptophan or Methionine.[5][8]
Solution: Implement a Scavenger Cocktail.
You must add scavengers to your deprotection reagent (e.g., TFA) to intercept the t-butyl cation. A single scavenger may not be sufficient, and often a cocktail is employed for comprehensive protection.
Scavenger
Target Residue(s)
Typical Conc. (v/v)
Key Considerations
Triisopropylsilane (TIS)
Trp, Met, Cys, Tyr
2.5–5%
A highly effective and common carbocation scavenger.[5][8] It also helps to reduce any oxidized methionine.
Water (H₂O)
General
2.5–5%
Traps carbocations and aids in the hydrolysis of some side-chain protecting groups.
1,2-Ethanedithiol (EDT)
Trp
1–5%
Particularly effective for protecting tryptophan.[8] Can also help minimize cysteine dimerization.
Thioanisole
Met
1–5%
Specifically used to protect methionine.[8] Caution: Avoid using thioanisole if your peptide contains tryptophan, as its cation adducts can alkylate the indole ring.[8]
Workflow Diagram: The Role of Scavengers
Caption: Boc deprotection pathways and the critical role of scavengers.
Issue 2: My deprotection reaction is sluggish or incomplete.
Cause: Several factors can lead to incomplete deprotection:
Insufficient Acid Strength/Concentration: The acidic conditions may not be potent enough for your specific substrate.[13] TFA can absorb water, reducing its effectiveness.
Steric Hindrance: Bulky groups near the Boc-protected amine can physically block the acid from accessing the site, requiring more forceful conditions.[7][13]
Poor Solubility: If the starting material is not fully dissolved, the reaction becomes heterogeneous and inefficient.[13]
Inadequate Resin Swelling (Solid-Phase): In solid-phase peptide synthesis (SPPS), the resin must be adequately swollen for the reagents to penetrate and react.[7]
Troubleshooting Steps:
Verify Reagent Quality: Use fresh, anhydrous TFA.
Increase Acid Concentration: Gradually increase the TFA concentration in your solvent (e.g., from 25% in Dichloromethane (DCM) to 50% or even neat TFA).[5][8]
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 1-2 hours).[14]
Change Solvent System: If using TFA in DCM, switching to neat TFA or trying an alternative like 4M HCl in 1,4-dioxane can be effective.[11][14]
Ensure Proper Swelling (SPPS): Before deprotection, ensure the peptide-resin is thoroughly washed and swollen in an appropriate solvent like DCM.[15]
Issue 3: My molecule has other acid-sensitive groups. How can I remove the Boc group selectively?
Cause: Standard TFA conditions can cleave other acid-labile protecting groups like tert-butyl esters (tBu), trityl (Trt), or acetals, leading to a loss of orthogonality.[14][16]
Solution: Employ Milder or Alternative Deprotection Methods.
For highly sensitive substrates, strong acids like TFA should be avoided. Several milder alternatives exist:
Limited to water-soluble/stable substrates; high heat can cause other side reactions like racemization.[11][20]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavenger Cocktail (for Peptides)
This protocol is for the final cleavage of a peptide from a resin and simultaneous removal of side-chain protecting groups.[15]
Resin Preparation: Wash the dried peptide-resin thoroughly with DCM.
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. A common effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1] Use approximately 1-2 mL of cocktail per 100 mg of resin.[15]
Cleavage Reaction: Add the cocktail to the peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[15]
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[15]
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove scavengers.[15]
Drying & Analysis: Dry the crude peptide under vacuum and analyze by HPLC and mass spectrometry.[15]
Protocol 2: Mild Boc Deprotection with Oxalyl Chloride
This protocol is suitable for substrates with other acid-sensitive functionalities.[14][17][18]
Dissolution: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.
Reagent Addition: At room temperature, add oxalyl chloride (3 equivalents) dropwise to the stirred solution.[14][17]
Reaction: Stir the reaction for 1-4 hours, monitoring progress by TLC.[14][17]
Work-up: Upon completion, remove the solvent in vacuo. The resulting crude product (often the HCl salt) can be purified or used directly.
Workflow Diagram: Troubleshooting Logic
Caption: A logical workflow for troubleshooting Boc deprotection experiments.
References
Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Benchchem.
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
Challenges in the scale-up synthesis of protected amino amides
Welcome to the Technical Support & Troubleshooting Center for the Scale-Up Synthesis of Protected Amino Amides . As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for the Scale-Up Synthesis of Protected Amino Amides . As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we dissect the chemical causality behind common scale-up failures—such as epimerization, exothermic runaways, and purification bottlenecks—and provide self-validating, field-proven protocols to ensure your drug development workflows remain robust at the kilogram scale.
Part 1: Mechanistic Insights & Pathway Analysis
The most critical failure point in the synthesis of chiral protected amino amides is the loss of enantiomeric purity during carboxyl activation. Understanding the mechanistic pathway of epimerization is essential for selecting the correct reagents.
Mechanistic pathway of base-catalyzed epimerization via oxazolone formation.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing significant epimerization (>2%) during the amidation of my Boc-protected chiral amino acid upon scale-up?Causality: When a protected amino acid is activated (e.g., forming an O-acylisourea with carbodiimides), the oxygen atom of the adjacent carbamate protecting group (Boc/Fmoc) can intramolecularly attack the activated carbonyl. This forms an oxazolone intermediate. In the presence of strong or excess base (like DIPEA), the
-proton of the oxazolone is easily abstracted, forming an achiral enolate that leads to racemization[1.17].
Solution: Abandon uronium salts like HATU which require excess DIPEA. Instead, transition to T3P (Propylphosphonic anhydride) or an EDC/Oxyma system. T3P operates under milder conditions and suppresses oxazolone formation, making it the premier choice for epimerization-prone substrates at scale[1.13].
Q2: We are experiencing thick, un-stirrable slurries when using green solvents like 2-MeTHF. How can we resolve this without dropping our concentration?Causality: Protected amino amides possess both hydrogen-bond donors (amide
, carbamate ) and acceptors (carbonyls), leading to massive intermolecular hydrogen-bonding networks that crash out of non-polar or moderately polar green solvents.
Solution: Implement Resonant Acoustic Mixing (RAM) to maintain mass transfer in highly viscous, solvent-less, or low-solvent environments[1.16]. Alternatively, introduce 5-10% (v/v) of a disrupting co-solvent like DMF or DMSO to break the hydrogen-bond lattice prior to crystallization.
Q3: Aqueous ammonia is causing erratic yields and biphasic reaction issues in our 50 L reactor. What is the alternative for primary amide synthesis?Causality: Aqueous ammonia (
) introduces excess water (which hydrolyzes the active ester back to the starting material) and causes severe off-gassing at scale, leading to unpredictable stoichiometry and biphasic mass-transfer limitations.
Solution: Generate ammonia in situ using Ammonium Chloride () paired with a mild, non-nucleophilic base like N-Methylmorpholine (NMM). This ensures a homogeneous organic phase, precise stoichiometric control, and eliminates off-gassing hazards.
Q4: Can we skip the protection/deprotection steps entirely for simple amino amides?Causality: Traditional amidation of free amino acids fails because the zwitterionic nature of the molecule causes self-polymerization (diketopiperazine formation) and renders them insoluble in organic solvents.
Solution: Yes. For specific substrates, you can utilize direct amidation catalysts such as the borate ester
. This reagent temporarily coordinates both the amine and the carboxylic acid, allowing for protecting-group-free direct amidation with simple filtration workups[1.1].
Part 3: Quantitative Data Presentation
Selecting the right coupling reagent is a balance of yield, chiral integrity, and downstream processing. The table below summarizes the performance metrics of common activation strategies at the kilogram scale.
Coupling Strategy
Average Yield (%)
Epimerization Risk (%)
Byproduct Profile & Removal
Scalability Rating
DCC / HOBt
80 - 85
2.0 - 5.0
Insoluble DCU; requires tedious filtration.
Low (Explosive HOBt risk)
HATU / DIPEA
90 - 95
1.0 - 3.0
Soluble; requires aqueous washes.
Medium (High cost/Epimerization)
EDC.HCl / Oxyma
90 - 94
< 0.5
Water-soluble urea; simple aqueous wash.
High (Green, safe, scalable)
T3P / NMM
92 - 96
< 0.1
Water-soluble phosphonic salts; aqueous wash.
High (Best chiral retention)
Part 4: Self-Validating Experimental Protocol
The following protocol details the scale-up synthesis of a generic Boc-protected amino amide using the EDC/Oxyma system. It is designed as a self-validating loop, ensuring that chemical causality dictates every operational step.
Self-validating scale-up workflow for protected amino amide synthesis.
Step-by-Step Methodology:
Reactor Charging: Charge the reactor with Boc-Amino Acid (1.0 eq), Oxyma Pure (1.05 eq), and
(1.5 eq) in 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes).
Causality: Adding Oxyma before the coupling reagent prevents the transient accumulation of the highly reactive, un-stabilized O-acylisourea, immediately trapping it as a stable active ester to mitigate early-stage epimerization[1.16].
Base Addition: Chill the mixture to 10 °C. Slowly dose in N-Methylmorpholine (NMM) (2.5 eq) over 30 minutes.
Causality: NMM is chosen over DIPEA or TEA because its lower pKa (~7.4) minimizes the base-catalyzed enolization of the activated intermediate, preserving chiral integrity.
Activation: Add EDC.HCl (1.1 eq) in 4 equal portions over 1 hour, maintaining the internal temperature below 20 °C.
Causality: Portion-wise addition controls the exothermic activation step. Thermal spikes accelerate oxazolone formation and subsequent racemization.
In-Process Control (IPC) - Self Validation: Stir for 4 hours at 20 °C. Pull a sample for HPLC analysis.
Validation Gate: The reaction must show < 1.0% unreacted Boc-Amino Acid. If > 1.0%, stir for an additional 2 hours. Proceeding with unreacted acid will poison the downstream crystallization.
Aqueous Quench & Workup: Add 5 volumes of DI water to quench. Separate phases. Wash the organic layer sequentially with 1M HCl (3 volumes) and 5%
(3 volumes).
Causality: The 1M HCl wash removes unreacted NMM and the water-soluble urea byproduct of EDC. The bicarbonate wash removes the acidic Oxyma byproduct.
Crystallization: Concentrate the 2-MeTHF layer under vacuum to ~3 volumes. Heat to 50 °C and slowly add Heptane (anti-solvent, 6 volumes). Cool linearly to 5 °C over 4 hours. Filter and dry.
Part 5: References
Direct amidation of unprotected amino acids using B(OCH2CF3)3
Source: The Sheppard Group / RSC Advances (2016)
URL:[1.1]
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE
Source: AMRI (Curia) Technical Bulletin
URL:[1.13]
Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing
Source: Green Chemistry (RSC Publishing)
URL:[1.16]
Avoiding epimerization in peptide synthesis
Source: Bachem AG
URL:[1.17]
Optimization
Technical Support Center: Preventing Racemization in N-Boc Amino Acid Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing racemization during the critical st...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing racemization during the critical step of peptide coupling with N-Boc protected amino acids. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only troubleshoot existing issues but also to proactively design more robust synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, resulting in a mixture of both L- and D-enantiomers.[1][2] In peptide synthesis, this leads to the formation of diastereomeric peptides, which can be challenging to separate from the desired product.[1] The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids. Even minor diastereomeric impurities can drastically reduce or alter a peptide's therapeutic efficacy and may introduce off-target effects.[1]
Q2: Which N-Boc protected amino acids are most susceptible to racemization?
A: While any chiral amino acid can racemize under certain conditions, some are particularly prone to this side reaction. These include:
Histidine (His): The imidazole side chain can act as a base and catalyze racemization.[1]
Cysteine (Cys): The thiol group in the side chain can promote racemization.[1][3]
Q3: What are the primary chemical mechanisms that lead to racemization during coupling?
A: There are two main pathways for racemization during the coupling of N-Boc amino acids:
Direct Enolization (Direct α-Abstraction): A base present in the reaction mixture can directly abstract the proton from the α-carbon of the activated amino acid. This forms a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.[6][7]
Oxazolone Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted by even weak bases, leading to rapid racemization. This is a common pathway, especially with prolonged activation times.[5][7][8]
Figure 1: The two primary mechanisms of racemization during peptide synthesis.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving racemization issues encountered during your experiments.
Issue 1: Significant Racemization Detected in the Final Peptide Product
This is a frequent challenge that can often be traced back to the coupling step. Follow these steps to systematically troubleshoot and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a primary determinant of racemization risk.
Carbodiimides (e.g., DCC, DIC, EDC): While effective, these reagents can lead to substantial racemization if used without additives.[9] They form a highly reactive O-acylisourea intermediate which is susceptible to both direct enolization and oxazolone formation.
Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These are generally more efficient but can still cause racemization, particularly with sensitive amino acids.[10][11] A potential side reaction with uronium/aminium reagents is guanidinylation of the N-terminal amine if the coupling reagent is used in excess.[6][12]
Solutions:
Incorporate Racemization-Suppressing Additives: It is highly recommended to always use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) when using carbodiimide coupling reagents.[6][9] These additives react with the O-acylisourea intermediate to form an active ester that is less prone to racemization.[9][13] Oxyma Pure is a particularly effective and non-explosive alternative to HOBt and HOAt.[6][14]
Select a Milder Coupling Reagent: For couplings known to be sensitive, consider using a reagent with a lower intrinsic potential for racemization. The combination of DIC with Oxyma Pure is often a superior choice for minimizing racemization, especially for residues like cysteine and histidine.[3][15]
Step 2: Scrutinize the Base Used in the Coupling Reaction
The type and concentration of the base can dramatically influence the extent of racemization.[16]
Strong, Non-Sterically Hindered Bases: Bases like N,N-diisopropylethylamine (DIPEA) are commonly used but can accelerate racemization by promoting α-proton abstraction.[5][6]
Solutions:
Choose a Weaker or More Sterically Hindered Base: When a base is necessary, opt for weaker or more sterically hindered alternatives. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over DIPEA.[5][6][17]
Optimize Base Concentration: Use the minimum amount of base required to facilitate the reaction.[1] For carbodiimide-mediated couplings where the amino acid is not a salt, additional base may not be necessary, which helps to minimize racemization.[5][6]
Step 3: Control the Reaction Temperature
Higher temperatures accelerate most chemical reactions, including racemization.[18][19]
Solution:
Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can significantly reduce the rate of racemization.[1] While microwave-assisted peptide synthesis can be efficient, it's crucial to control the temperature, as high temperatures can lead to considerable racemization of sensitive amino acids like histidine and cysteine.[17][20]
Step 4: Consider the Solvent Polarity
The polarity of the solvent can influence the rate of racemization.[21]
Solution:
Use Less Polar Solvents (with caution): Where feasible, using less polar solvents may help reduce racemization.[1] However, solvent choice is often dictated by the solubility of reagents and the swelling of the solid support resin.[22]
Figure 2: Troubleshooting workflow for racemization in peptide synthesis.
Section 3: Experimental Protocols & Data
Protocol 1: Standard Low-Racemization Coupling using DIC/Oxyma in SPPS
This protocol provides a robust starting point for minimizing racemization during a typical coupling cycle in solid-phase peptide synthesis (SPPS).
Deprotection: Remove the N-terminal protecting group (e.g., Boc with TFA) from the resin-bound peptide according to standard procedures.
Washing: Thoroughly wash the resin with an appropriate solvent like DMF.[1]
Amino Acid Activation and Coupling:
In a separate vessel, dissolve 3-5 equivalents of the N-Boc-amino acid in DMF.
Add 3-5 equivalents of Oxyma Pure.
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
Allow the mixture to pre-activate for 1-5 minutes. For sensitive amino acids like Cys, it is better to use pre-activation to minimize racemization.[23]
Add the activation mixture to the washed resin.
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[1]
Monitoring: Perform a Kaiser test or other suitable method to confirm the completion of the coupling reaction.[1]
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines a general method for determining the extent of racemization in a synthetic peptide.
Peptide Hydrolysis:
Completely hydrolyze the synthetic peptide to its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours). For cysteine-containing peptides, pre-hydrolysis protection via oxidation or alkylation is necessary to stabilize the thiol group.[3]
Sample Preparation:
Dry the hydrolysate to remove the acid.
Re-dissolve the amino acid mixture in a suitable buffer.[1]
Derivatization (if necessary):
For some chiral columns, derivatization of the amino acids (e.g., with Marfey's reagent, FDAA) is required to form diastereomers that can be separated on a standard reverse-phase column.[3]
Chiral HPLC Analysis:
Inject the sample onto a chiral HPLC column.
Separate the D- and L-amino acids using an appropriate mobile phase.
Quantify the area of the D- and L-peaks to determine the percentage of racemization.[1]
Quantitative Data: Impact of Coupling Reagents on Racemization
The choice of coupling reagent and additives has a profound impact on the level of racemization. The following table summarizes the percentage of D-isomer formation for various coupling scenarios.
Data adapted from studies on sensitive peptide couplings.
Section 4: Advanced Topics & Insights
In Situ Neutralization vs. Pre-neutralization in Boc-SPPS
In Boc-SPPS, the N-terminal amine is liberated as a salt after TFA deprotection. A separate neutralization step before coupling can increase the risk of side reactions. In situ neutralization , where the base is added simultaneously with the activated Boc-amino acid, minimizes the time the terminal amine is free, thereby reducing the risk of side reactions like diketopiperazine formation, especially with proline.[24]
The "Green Chemistry" Perspective
Modern peptide synthesis is increasingly focused on sustainability. Additives like Oxyma Pure are considered "greener" alternatives to HOBt and HOAt, as they are non-explosive and more stable.[14] Additionally, research into alternative, more environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) is ongoing, with promising results in reducing racemization potential.[22]
Novel Coupling Reagents
The field is continuously evolving, with new coupling reagents being developed to offer higher efficiency and lower racemization. Ynamides, for example, have been explored as racemization-free coupling reagents that can be used under very mild conditions, even enabling peptide synthesis with unprotected amino acids.[25][26]
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis | Journal of the American Chemical Society. [Link]
Racemization in stepwise solid-phase peptide synthesis at elevated temperature | Request PDF - ResearchGate. [Link]
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. [Link]
Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. [Link]
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | The Journal of Organic Chemistry - ACS Publications. [Link]
Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis - PubMed. [Link]
Amino-acids and peptides. Part XXVIII. Determination of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Green solvents for solid phase peptide synthesis - Biotage. [Link]
Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry - PubMed. [Link]
TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC. [Link]
Epimerisation in Peptide Synthesis - PubMed. [Link]
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education - ACS Publications. [Link]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
Welcome to the Technical Support Center for organic synthesis and peptide chemistry. This guide is designed for researchers and drug development professionals facing challenges with the incomplete removal of the tert-but...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for organic synthesis and peptide chemistry. This guide is designed for researchers and drug development professionals facing challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group.
Mechanistic Causality: Why Does Boc Deprotection Fail?
To troubleshoot effectively, one must understand the underlying physical chemistry of the deprotection event. The removal of a Boc group is an acid-catalyzed process. Protonation of the carbamate oxygen induces fragmentation, yielding a carbamic acid intermediate and a relatively stable tert-butyl cation. The carbamic acid subsequently decarboxylates, releasing CO₂ gas and the free amine (typically as an acid salt) [1], [2].
When this reaction stalls or fails to reach completion, the causality generally falls into three categories:
Steric Hindrance: Bulky adjacent substituents (e.g., in highly substituted cyclic amines or sterically demanding amino acids) physically block the acid from protonating the carbamate oxygen, or hinder the departure of the bulky tert-butyl group [3], [4].
Phase and Solvation Issues: In solution-phase chemistry, poor solubility of the starting material in standard solvents (like Dichloromethane, DCM) leads to a heterogeneous mixture where the acid cannot efficiently interact with the substrate [3]. In Solid-Phase Peptide Synthesis (SPPS), incomplete deprotection is often caused by poor resin swelling or sequence aggregation (e.g.,
-sheet formation), which physically sequesters the N-terminus away from the cleavage cocktail [5], [6].
Electronic Effects: Strongly electron-withdrawing groups near the protected amine destabilize the transition state required for carbocation formation, drastically increasing the activation energy required for fragmentation [3].
Diagnostic Workflow
Workflow for diagnosing and resolving incomplete Boc deprotection in solution and solid-phase.
Frequently Asked Questions (FAQs)
Q1: My standard 50% TFA/DCM protocol is leaving 20% of my starting material unreacted. Should I just leave it overnight?
Answer: Not necessarily. While extending the reaction time is a primary troubleshooting step, prolonged exposure to Trifluoroacetic acid (TFA) increases the risk of side reactions, particularly the degradation of sensitive functional groups [4]. If 50% TFA/DCM is stalling, the issue is likely thermodynamic (sterics/electronics) or related to solubility. Instead of simply waiting, increase the thermodynamic driving force by gently heating the reaction (40–60 °C) or switch to a more aggressive reagent like 4M HCl in 1,4-dioxane [4], [7].
Q2: I am observing new, heavier side products (+56 Da) in my LC-MS after deprotection. What is happening?
Answer: You are observing alkylation. The tert-butyl cation generated during deprotection is a potent electrophile. If it is not quenched, it will attack electron-rich nucleophiles in your molecule, such as the indole ring of Tryptophan, the phenol of Tyrosine, or the thioether of Methionine [2], [8]. To prevent this, you must add "scavengers" to your reaction mixture. Scavengers like Triisopropylsilane (TIS), thioanisole, or dithioethane (DTE) act as nucleophilic sinks, trapping the cation before it can modify your product [8], [9].
Q3: How do I definitively confirm that deprotection is complete in SPPS?
Answer: Do not rely solely on the Kaiser test. While useful for primary amines, the Kaiser test can yield false negatives if the peptide sequence is aggregated or if the terminal residue is a secondary amine (like Proline) [6]. The only self-validating method is to perform a "mini-cleavage": remove a few milligrams of resin, cleave the peptide, and analyze the crude mixture via LC-MS. Incomplete deprotection will present as a distinct peak with a mass shift of exactly +100.12 Da relative to your target peptide[6].
Quantitative Reaction Parameters
The following table summarizes optimized conditions for overcoming incomplete Boc deprotection based on the specific limiting factor.
Limiting Factor
Recommended Acid System
Solvent System
Scavenger / Additive
Typical Time/Temp
Standard (Baseline)
20–50% TFA
DCM
None (if no sensitive groups)
1–3 hrs, 25 °C
Steric Hindrance
4M HCl
1,4-Dioxane
None
30–60 min, 25 °C
Poor Solubility
50% TFA
DCM / MeOH (10%)
None
2–4 hrs, 40 °C
SPPS (Trp/Met Rich)
92.5% TFA
None (Neat)
2.5% TIS, 2.5% H₂O, 2.5% EDT
2–4 hrs, 25 °C
SPPS (Aggregation)
95% TFA
None (Neat)
5% TIS
3–4 hrs, 25 °C
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include specific checkpoints to ensure the causality of the problem is addressed and the outcome is empirically verified.
Protocol A: Solution-Phase Deprotection using 4M HCl/Dioxane
Causality Focus: This protocol addresses incomplete reactions caused by the poor solubility of TFA-amine salts or steric hindrance. HCl in dioxane provides a highly acidic, polar environment that avoids the viscosity and phase-separation issues sometimes seen with neat TFA. Furthermore, the resulting hydrochloride salt often precipitates directly out of the dioxane, driving the reaction equilibrium forward via Le Chatelier's principle [7].
Step-by-Step Methodology:
Preparation: Dissolve the sterically hindered N-Boc protected amine (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane to achieve a concentration of ~0.1 M.
Validation Checkpoint: If the substrate does not fully dissolve, add up to 10% (v/v) methanol until the solution is completely clear. A heterogeneous starting state guarantees incomplete deprotection.
Acid Addition: While stirring at room temperature, add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 eq).
Reaction Monitoring: Stir the mixture at room temperature. Observe the flask; in many cases, the deprotected amine hydrochloride salt will begin to precipitate as a white solid within 15–30 minutes.
Verification: After 45 minutes, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
Validation Checkpoint: The reaction is complete only when the Extracted Ion Chromatogram (EIC) shows the complete disappearance of the [M+H]+ peak of the starting material, and the absence of any [M+H-56]+ (loss of t-butyl) intermediates.
Isolation: Once validated, concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to isolate the pure amine hydrochloride salt.
Protocol B: SPPS Global Cleavage for Aggregated/Difficult Sequences
Causality Focus: In solid-phase synthesis, incomplete Boc removal is often an artifact of peptide aggregation on the resin, which physically blocks TFA from reaching the N-terminus. This protocol utilizes a high concentration of TFA combined with an aggressive scavenger cocktail to penetrate the resin matrix and trap reactive carbocations before they alkylate sensitive residues [5],[9].
Step-by-Step Methodology:
Resin Swelling: Transfer the dry peptide-resin to a fritted syringe. Swell the resin by shaking in pure DCM for 30 minutes, followed by pure DMF for 30 minutes, and finally DCM again for 10 minutes.
Causality Note: Alternating solvent polarities breaks intra-chain hydrogen bonds, maximizing the surface area exposed to the acid.
Validation Checkpoint: The cocktail must be prepared fresh. Oxidized DTE will fail to scavenge tert-butyl cations, leading to irreversible +56 Da side products.
Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 3 hours. (Extend to 4 hours for sequences longer than 20 amino acids).
Precipitation: Filter the cleavage solution into a centrifuge tube containing 10 volumes of ice-cold diethyl ether.
Validation Checkpoint: A dense, white precipitate should form immediately. If the solution remains clear, the peptide has either not cleaved (indicating total resin failure) or is highly lipophilic (requiring hexane precipitation).
Verification: Centrifuge, decant the ether, and dissolve the peptide pellet in 50% Acetonitrile/Water. Analyze via High-Resolution Mass Spectrometry (HRMS). Confirm the absence of the +100.12 Da mass shift, verifying complete Boc removal.
References
Source: jk-sci.
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)
Source: benchchem.
Source: benchchem.
Source: chempep.
Source: benchchem.
Source: benchchem.
Source: peptidechemistry.
Overview of Solid Phase Peptide Synthesis (SPPS)
Reference Data & Comparative Studies
Validation
Navigating Vinylglycine Peptide Synthesis: A Comparative Guide to Boc vs. Fmoc Protection Strategies
L-Vinylglycine (2-amino-3-butenoic acid) is a critical non-proteinogenic amino acid widely utilized as a mechanism-based enzyme inhibitor and a versatile chiral building block in drug development[1]. However, incorporati...
Author: BenchChem Technical Support Team. Date: March 2026
L-Vinylglycine (2-amino-3-butenoic acid) is a critical non-proteinogenic amino acid widely utilized as a mechanism-based enzyme inhibitor and a versatile chiral building block in drug development[1]. However, incorporating vinylglycine (VG) into complex peptides via Solid-Phase Peptide Synthesis (SPPS) presents a notorious chemical hurdle: the
-unsaturated double bond is highly susceptible to isomerization.
As a Senior Application Scientist, I have structured this guide to objectively compare the two foundational peptide synthesis strategies—Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) —evaluating their mechanistic risks, performance metrics, and field-proven protocols for handling vinylglycine derivatives[].
Mechanistic Causality: The Isomerization Dilemma
The core challenge in synthesizing vinylglycine-containing peptides is thermodynamic. While the
-double bond of vinylglycine is kinetically stable, it is thermodynamically unfavored compared to the conjugated -unsaturated system of its isomer, dehydrobutyrine (Dhb)[3].
During peptide synthesis, the
-proton of VG is rendered highly acidic by the adjacent electron-withdrawing carbonyl and amino groups. When exposed to basic conditions, this proton is easily abstracted, forming a resonance-stabilized enolate intermediate. Reprotonation at the -carbon yields Dhb. Because Fmoc chemistry relies on repeated basic deprotection cycles, it inherently risks driving this isomerization[]. Conversely, Boc chemistry utilizes acidic deprotection, which bypasses the base-catalyzed enolization pathway, preserving the -unsaturation.
Base-catalyzed isomerization of vinylglycine to dehydrobutyrine during Fmoc deprotection.
Boc-Vinylglycine: The Acidic Paradigm
The Boc strategy is traditionally favored for vinylglycine because it strictly avoids the basic conditions that trigger double-bond migration[]. Boc-VG can be synthesized efficiently via the continuous-flow thermolysis of methionine sulfoxide derivatives or derived from L-homoserine lactone[1][4].
Field-Proven Protocol: Boc-SPPS of Vinylglycine Peptides
This protocol utilizes acidic conditions to maintain the integrity of the
-double bond.
Coupling : Activate Boc-VG-OH (3.0 equiv) using DIC (3.0 equiv) and HOBt (3.0 equiv) in anhydrous DMF. Couple to the resin-bound amine for 2 hours at room temperature.
Washing : Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents.
Deprotection : Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.
Self-Validation System : Monitor the cleavage cocktail by HPLC-UV. Intact VG lacks extended conjugation and absorbs weakly above 220 nm. The appearance of a strong absorbance peak at ~270 nm indicates Dhb formation, signaling unwanted isomerization.
Fmoc-Vinylglycine: Navigating Basic Conditions
Despite the isomerization risks, Fmoc chemistry remains the modern standard for automated SPPS due to its milder overall cleavage conditions (avoiding highly toxic HF) and orthogonality to acid-labile side-chain protecting groups[][]. When using Fmoc-VG, the primary vulnerability is the 20% piperidine in DMF used for Fmoc removal[].
Field-Proven Protocol: Optimized Fmoc-SPPS of Vinylglycine Peptides
To successfully use Fmoc-VG, the basic deprotection step must be strictly kinetically controlled to outpace the thermodynamic shift to Dhb.
Coupling : Activate Fmoc-VG-OH (3.0 equiv) using HATU (2.9 equiv) and DIPEA (6.0 equiv) in DMF. Couple for exactly 1 hour. (Crucial Insight: Limit DIPEA exposure time, as prolonged exposure to tertiary amines during coupling can also induce slight isomerization).
Deprotection (Critical Step) : Treat the resin with 20% piperidine in DMF for strictly two cycles of 3 minutes each . Prolonged exposure exponentially increases Dhb formation[3].
Self-Validation System : Post-cleavage, analyze the crude peptide via
H NMR. Intact VG exhibits distinct multiplet signals for the vinyl protons at 5.2–6.0 ppm. Isomerization is confirmed if a characteristic quartet for the Dhb -methyl group appears at 1.7 ppm alongside a -olefinic proton at 6.5 ppm.
Comparative workflows for Boc and Fmoc solid-phase peptide synthesis of vinylglycine.
Quantitative Comparison: Boc vs. Fmoc for Vinylglycine
Feature
Boc-Vinylglycine
Fmoc-Vinylglycine
Protecting Group
tert-Butyloxycarbonyl
Fluorenylmethyloxycarbonyl
Deprotection Reagent
50% TFA in DCM (Acidic)
20% Piperidine in DMF (Basic)
Isomerization Risk
Low (Stable under acidic conditions)
High (Base-catalyzed -proton abstraction)
Primary Byproduct
Minimal
Dehydrobutyrine (Dhb)
SPPS Compatibility
Requires specialized HF cleavage equipment
Broadly compatible with standard automated SPPS
Validation Marker
UV absorbance at 210 nm (Intact VG)
UV absorbance at 270 nm (Dhb contamination)
Conclusion & Best Practices
For researchers prioritizing absolute isomeric purity without the need for complex orthogonal side-chain protection, Boc-VG remains the most robust choice . Its acidic deprotection entirely bypasses the thermodynamic trap of dehydrobutyrine formation.
However, if the synthesis demands Fmoc compatibility for automated platforms or specific side-chain orthogonality, Fmoc-VG can be successfully employed provided that the deprotection kinetics are tightly controlled (e.g.,
6 minutes total piperidine exposure). Regardless of the chosen strategy, continuous validation via UV and NMR spectroscopy is non-negotiable to ensure the structural integrity of the final therapeutic peptide.
Title : A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone
Source : PMC - NIH
URL :[Link]
Title : Continuous-Flow Thermolysis for the Preparation of Vinylglycine Derivatives
Source : RSC Publishing (Organic & Biomolecular Chemistry)
URL :[Link]
Spectroscopic Data & Performance Comparison Guide: N-Boc-(+/-)-3-aminopent-4-endimethylamide vs. Alternative Derivatives
Executive Summary & Chemical Context N-Boc-(+/-)-3-aminopent-4-endimethylamide (CAS: 1379812-28-8) [1] is a highly versatile chiral building block utilized extensively in the synthesis of β-amino acids, peptidomimetics,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
N-Boc-(+/-)-3-aminopent-4-endimethylamide (CAS: 1379812-28-8) [1] is a highly versatile chiral building block utilized extensively in the synthesis of β-amino acids, peptidomimetics, and complex alkaloid frameworks. The molecule features three orthogonal reactive sites: a terminal alkene for cross-metathesis or hydroboration, a C3-Boc-protected amine, and a C1-dimethylamide group.
Choosing the correct amide derivative—specifically deciding between a dimethylamide , a Weinreb amide (N-methoxy-N-methylamide), or altering the protecting group to Fmoc —fundamentally alters the molecule's spectroscopic signature and its downstream reactivity. This guide objectively compares these alternatives, explaining the causality behind their spectroscopic differences and providing self-validating protocols for their application.
Causality in Spectroscopic Signatures (NMR & IR)
Understanding the spectroscopic data requires analyzing the electronic and steric environments of the protective and functional groups.
Amide Rotamers (Causality of Signal Splitting): In N,N-dimethylamides, the partial double-bond character of the C–N bond restricts rotation on the NMR timescale at room temperature. This causality manifests in the
H NMR spectrum as two distinct singlets for the N-methyl groups (typically around 2.95 and 3.05 ppm). In contrast, the Weinreb amide displays a distinct N-methoxy singlet (~3.65 ppm) and a single N-methyl singlet (~3.18 ppm) due to its unique electronic distribution.
Protecting Group Shielding: The Boc group presents a massive 9-proton singlet at ~1.42 ppm. If swapped for an Fmoc group, the aliphatic region clears up, but the aromatic region (7.2–7.8 ppm) becomes heavily populated, which can obscure critical alkene proton signals during reaction monitoring.
Table 1: Comparative Spectroscopic Data Summary
Spectroscopic Feature
N-Boc-Dimethylamide (Target)
N-Boc-Weinreb Amide (Alternative 1)
N-Fmoc-Dimethylamide (Alternative 2)
N-Protecting Group (H)
~1.42 ppm (s, 9H)
~1.42 ppm (s, 9H)
~7.2–7.8 ppm (m, 8H), ~4.3 ppm (m, 3H)
Amide N-Alkyl (H)
~2.95 (s, 3H), ~3.05 (s, 3H)
~3.65 (s, 3H, OMe), ~3.18 (s, 3H, NMe)
~2.95 (s, 3H), ~3.05 (s, 3H)
Alkene C4-H (H)
~5.85 ppm (ddd, 1H)
~5.85 ppm (ddd, 1H)
~5.85 ppm (ddd, 1H)
Amide C=O (C)
~170.5 ppm
~172.0 ppm
~170.5 ppm
IR C=O (Amide Stretch)
~1645 cm
~1660 cm
~1645 cm
(Note: Data synthesized from standard predictive models and empirical functional group behaviors for allylic amides).
A critical decision for researchers is choosing between a dimethylamide and a Weinreb amide for C–C bond formation (e.g., Grignard additions) or cross-metathesis.
Weinreb Amide (Controlled Addition): Forms a highly stable 5-membered metal-chelate intermediate upon the addition of an organolithium or Grignard reagent [2]. This prevents over-addition, yielding a ketone exclusively after aqueous workup.
Dimethylamide (Uncontrolled Addition): Lacks the N-methoxy oxygen required for stable chelation. The resulting tetrahedral intermediate is prone to premature collapse, leading to a highly electrophilic ketone in situ that rapidly reacts with a second equivalent of the nucleophile to form a tertiary alcohol [3].
Cross-Metathesis Stability: Despite the Weinreb amide's superiority in Grignard reactions, dimethylamides exhibit superior stability against premature cleavage and unwanted side reactions under harsh basic conditions or specific ruthenium-catalyzed cross-metathesis protocols[4].
Reaction pathways of Weinreb vs. Dimethylamide derivatives with Grignard reagents.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each step includes a built-in analytical checkpoint.
Protocol A: Spectroscopic Validation Workflow
Objective: Confirm the identity and purity of N-Boc-(+/-)-3-aminopent-4-endimethylamide prior to downstream synthesis.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl
.
NMR Acquisition: Acquire a
H NMR (400 MHz) and C NMR (100 MHz) spectrum.
Validation Checkpoint 1 (Rotamer Confirmation): Inspect the
H spectrum at ~2.95 and ~3.05 ppm. If only one singlet is present, the compound is likely a methyl ester or a mislabeled derivative. The presence of two singlets confirms the restricted rotation of the N,N-dimethylamide.
Validation Checkpoint 2 (Alkene Integrity): Verify the presence of the terminal alkene via the distinct multiplet at ~5.85 ppm (C4-H) and the terminal methylene protons at ~5.10–5.25 ppm.
FT-IR Acquisition: Place a neat sample on an ATR-FTIR crystal.
Validation Checkpoint 3 (Carbonyls): Confirm the presence of two distinct C=O stretches: ~1705 cm
(carbamate/Boc) and ~1645 cm (amide).
Self-validating spectroscopic workflow for N-Boc-3-aminopent-4-endimethylamide.
Objective: Demonstrate the over-addition susceptibility of the dimethylamide versus the controlled addition of the Weinreb amide.
Preparation: Dry the amide (1.0 eq, 1.0 mmol) under high vacuum for 2 hours. Dissolve in 10 mL of anhydrous THF under an Argon atmosphere.
Reaction: Cool the mixture to 0 °C. Dropwise, add Phenylmagnesium bromide (PhMgBr) (2.5 eq for Dimethylamide; 1.2 eq for Weinreb amide).
Validation Checkpoint (TLC Monitoring): Monitor via TLC (Hexanes/EtOAc 7:3).
Weinreb Amide: Forms a single, stable intermediate spot that remains unchanged until aqueous quench.
Dimethylamide: Rapidly forms polar baseline spots corresponding to the tertiary alcohol over-addition product.
Quench & Extraction: Quench carefully with saturated aqueous NH
Cl (5 mL). Extract with EtOAc (3 x 10 mL), dry over NaSO, and concentrate.
Final Validation: Analyze the crude mixture by
H NMR. The disappearance of the N-Me rotamer singlets (2.95/3.05 ppm) and the appearance of a complex aromatic multiplet confirms the complete conversion to the tertiary alcohol.
"The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent". ResearchGate. URL:[Link]
Hirao, S. et al. "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents". ACS Omega (2022). URL:[Link]
"Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene". Frontiers in Chemistry (2020). URL:[Link]
Validation
A Senior Application Scientist's Guide to Chiral Stationary Phases for Enantiomer Separation
In the landscape of pharmaceutical development, agrochemicals, and fine chemical synthesis, the ability to separate and quantify enantiomers is a cornerstone of ensuring product safety, efficacy, and stereochemical purit...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, agrochemicals, and fine chemical synthesis, the ability to separate and quantify enantiomers is a cornerstone of ensuring product safety, efficacy, and stereochemical purity.[1] The subtle, three-dimensional difference between non-superimposable mirror-image molecules can lead to vastly different pharmacological and toxicological profiles.[2] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the preeminent and most versatile technique employed for this critical task.[1][3]
This guide provides a comparative study of the major classes of CSPs, moving beyond a simple catalog of products to delve into the mechanistic principles that govern their selectivity. As a Senior Application Scientist, my objective is to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to move from a trial-and-error approach to a knowledge-driven strategy for chiral method development.[4][5]
The Principle of Chiral Recognition
The fundamental mechanism of enantioseparation on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase support.[3][6] The difference in the stability and energy of these short-lived complexes results in one enantiomer being retained longer on the column than the other, leading to their separation.[6] A successful separation is often conceptualized by the "three-point interaction model," which posits that at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary for chiral recognition, with at least one of these interactions being stereochemically dependent.[7]
A Comparative Overview of Major Chiral Stationary Phase Classes
The selection of a CSP is the most critical decision in developing a chiral separation method.[1] The choice is guided by the physicochemical properties of the analyte and the known selectivities of different CSP categories. The most prominent and widely utilized CSPs include those based on polysaccharides, macrocyclic glycopeptides, cyclodextrins, Pirkle-type selectors, and proteins.[3][8]
Polysaccharide-Based CSPs
Polysaccharide derivatives, primarily of cellulose and amylose, are the most widely used CSPs in the world, resolving over 90% of chiral separations due to their remarkable versatility and broad enantiorecognition capabilities.[9][10][11]
Chiral Selector & Mechanism: These phases consist of cellulose or amylose polymers derivatized with various carbamate or ester groups (e.g., tris(3,5-dimethylphenylcarbamate)).[12] The helical groove structure of the polysaccharide backbone, along with the functional groups, creates a complex chiral environment.[13] Separation is achieved through a combination of interactions including hydrogen bonding, π-π stacking, dipole-dipole interactions, and inclusion into the chiral grooves, which provides steric hindrance.[12][13]
Key Insight (Coated vs. Immobilized): A critical distinction lies in how the polysaccharide is affixed to the silica support.
Coated CSPs: The selector is physically adsorbed onto the silica. This limits the choice of mobile phase solvents, as "non-standard" solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) can strip the coating and irreversibly damage the column.[12]
Immobilized CSPs: The selector is covalently bonded to the silica. This provides much greater solvent compatibility, significantly expanding the range of mobile phases that can be used for method development and enhancing column robustness.[12][14] This flexibility can be instrumental in resolving particularly challenging enantiomeric pairs.
Best For: A broad range of chiral compounds; they are often the first choice in a screening protocol due to their high success rate.[15][16]
Macrocyclic Glycopeptide-Based CSPs
Introduced by Daniel W. Armstrong in 1994, these CSPs are based on antibiotics like vancomycin and teicoplanin.[17][18]
Chiral Selector & Mechanism: These large, complex molecules possess a multitude of chiral centers and functional groups—including hydrophobic pockets, aromatic moieties, and ionizable amine and carboxyl groups.[17][19] This structural complexity allows for a variety of interaction mechanisms, including hydrogen bonding, π-π interactions, ionic interactions, and inclusion complexation, leading to their wide-ranging selectivity.[18][19]
Key Insight: Their multi-modal nature makes them exceptionally versatile. They can be operated in reversed-phase, normal-phase, and polar organic modes, often exhibiting complementary selectivity to polysaccharide phases.[20][21] Their stability, efficiency, and reproducibility make them a powerful tool in any chiral screening library.[17][18]
Best For: A wide variety of enantiomers, particularly non-protected amino acids, β-blockers, and non-steroidal anti-inflammatory drugs (NSAIDs).[19]
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides composed of glucose units, forming a truncated cone structure.[22]
Chiral Selector & Mechanism: The primary mechanism is the formation of inclusion complexes. The interior of the cyclodextrin cavity is relatively hydrophobic, while the exterior rim is hydrophilic.[22][23] An analyte, or a portion of it (typically an aromatic ring), fits into this hydrophobic cavity.[5] Chiral recognition is achieved through the differential fit and interactions (like hydrogen bonding) between the enantiomers' substituents and the hydroxyl groups on the rim of the cyclodextrin cone.[23]
Key Insight: These CSPs are most commonly used in reversed-phase mode, where the aqueous mobile phase encourages the hydrophobic portion of the analyte to enter the cavity.[24][25] The size of the cyclodextrin (α, β, or γ) should be matched to the size of the analyte for optimal inclusion.
Best For: Molecules with aromatic rings or other hydrophobic moieties that can fit within the cavity, such as low-molecular-weight pharmaceuticals.[5][24]
Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these were among the first commercially successful CSPs.[7]
Chiral Selector & Mechanism: These phases consist of a small chiral molecule (often an amino acid derivative) covalently bonded to the silica support, creating a "brush-type" surface.[7][26] The mechanism is well-understood and relies on a combination of π-π interactions (from π-electron donor or acceptor rings), hydrogen bonding, and dipole-dipole interactions.[7][27]
Key Insight: A significant advantage of Pirkle-type CSPs is the availability of columns with the opposite enantiomer of the chiral selector. This allows for the inversion of elution order, which is highly beneficial for the trace analysis of an undesired enantiomer, as it can be made to elute first, away from the tail of the major peak.[26][28]
Best For: Compounds with aromatic systems and functional groups capable of hydrogen bonding, such as derivatives of amino acids and amides.
Protein-Based CSPs
These phases use entire proteins, such as α1-acid glycoprotein (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH), immobilized on a silica support.[29][30]
Chiral Selector & Mechanism: Separation mimics the stereospecific binding that occurs in biological systems.[31] The complex 3D structure of the protein provides multiple chiral binding sites where enantiomers can interact differently through a combination of hydrophobic, electrostatic, and hydrogen bonding forces.[32][33]
Key Insight: A major advantage is their ability to be used with primarily aqueous mobile phases, which is ideal for analyzing polar compounds and biological samples directly.[31] They are also invaluable for drug-protein binding studies.[29] However, they typically have lower sample loading capacity and can be less robust than silica-based CSPs.[31]
Best For: A wide range of drug compounds, especially weak bases, and for applications in bioanalysis.[29][33]
Summary of Chiral Stationary Phase Characteristics
CSP Type
Primary Chiral Recognition Mechanism(s)
Advantages
Disadvantages
Typical Mobile Phases
Polysaccharide
H-bonding, π-π interactions, steric hindrance, inclusion in chiral grooves.[12][13]
Broad applicability, high success rate, robust (especially immobilized versions).[1][14]
Coated phases have solvent limitations; mechanism can be complex to predict.[12]
Normal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water, MeOH/Water), Polar Organic.[34]
Well-understood mechanism, ability to invert elution order.[7][28]
Generally lower success rate ("hit rate") than polysaccharide phases.[6]
Primarily Normal Phase (Hexane/Alcohol); can be used in RP.[28]
Protein-Based
Hydrophobic, electrostatic, and H-bonding at specific protein binding sites.[31][33]
Broad applicability for drugs, use of aqueous mobile phases.[29][31]
Lower loading capacity, limited stability (pH, temperature), more expensive.[31]
Primarily Reversed Phase (Aqueous buffers with organic modifier).[31]
Strategic Approach to CSP Selection and Method Development
A trial-and-error approach to chiral separations is inefficient.[5] A systematic screening strategy, grounded in the properties of the analyte and the CSPs, is far more effective.
Caption: Step-by-step experimental workflow for CSP comparison.
Detailed Steps:
Sample Preparation: Prepare a 1 mg/mL stock solution of racemic propranolol in methanol. Dilute to a working concentration of 50 µg/mL with the initial mobile phase to be tested.
Mobile Phase Preparation:
Normal Phase (NP): n-Hexane/Isopropanol (IPA)/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
Polar Organic (PO): Methanol with 10 mM Ammonium Acetate and 0.1% Acetic Acid.
Filter all mobile phases through a 0.45 µm filter and degas thoroughly.
[35]3. HPLC System and Conditions:
Columns:
Polysaccharide: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm.
Macrocyclic: Teicoplanin-based CSP (e.g., Chirobiotic® T), 250 x 4.6 mm, 5 µm.
Cyclodextrin: Dimethyl-β-cyclodextrin CSP (e.g., Cyclobond I 2000 DM), 250 x 4.6 mm, 5 µm.
[36] * Flow Rate: 1.0 mL/min.
[35] * Column Temperature: 25 °C.
[35] * Detection: UV at 290 nm.
Equilibrate the system with the NP mobile phase until a stable baseline is achieved (~30 minutes).
Inject the sample and record the chromatogram.
Flush the column thoroughly with an intermediate solvent (e.g., Isopropanol).
Equilibrate the system with the PO mobile phase.
Inject the sample and record the chromatogram.
Repeat steps 1-6 for each of the other selected CSPs.
Data Analysis: For each successful separation, calculate the retention factor (k), separation factor (α), and resolution (Rs) using standard chromatographic equations.
Hypothetical Experimental Data & Interpretation
The following table summarizes plausible results from the experimental protocol described above for the separation of propranolol enantiomers.
Chiral Stationary Phase
Mobile Phase Mode
k1
k2
Selectivity (α)
Resolution (Rs)
Amylose-based CSP
Normal Phase
2.85
3.42
1.20
2.10
Amylose-based CSP
Polar Organic
1.55
1.63
1.05
0.85
Teicoplanin-based CSP
Normal Phase
4.10
4.10
1.00
0.00
Teicoplanin-based CSP
Polar Organic
2.15
2.80
1.30
2.95
Cyclodextrin-based CSP
Polar Organic
3.50
3.75
1.07
0.90
Interpretation of Results:
The Amylose-based CSP provided a baseline separation (Rs > 1.5) in Normal Phase mode. [3]The combination of π-π interactions with propranolol's naphthalene ring system and hydrogen bonding likely contributed to this successful resolution. In the Polar Organic mode, the selectivity was significantly reduced, indicating a change in the dominant interaction mechanism.
The Teicoplanin-based CSP showed no separation in Normal Phase but provided the best overall separation in Polar Organic mode. This is a classic example of CSP complementarity. The ionic and hydrogen bonding capabilities of the teicoplanin selector are fully engaged in the polar organic mobile phase, leading to excellent chiral recognition of the amine and hydroxyl groups in propranolol.
The Cyclodextrin-based CSP showed only partial separation. This suggests that while there is some inclusion of the naphthalene ring into the cyclodextrin cavity, the interaction is not sufficiently stereoselective to achieve baseline resolution for this particular analyte under these conditions.
This comparative data demonstrates that a screening approach using diverse CSPs and mobile phase modes is essential. [20]No single CSP is universally superior; the optimal choice is dependent on the specific analyte-CSP-mobile phase combination.
[1]
Conclusion
The selection of a chiral stationary phase is a multifaceted process that requires a deep understanding of chiral recognition mechanisms and a systematic experimental approach. Polysaccharide-based CSPs serve as an excellent starting point due to their broad applicability and high success rates. However, for challenging separations or for analytes with specific functional groups, macrocyclic glycopeptide, cyclodextrin, Pirkle-type, and protein-based CSPs offer unique and often complementary selectivities. By moving beyond a "black box" approach and instead focusing on the underlying chemical principles, researchers can significantly increase the efficiency and success rate of developing robust, reliable, and effective enantioseparation methods.
References
Ilisz, I., Aranyi, A., & Péter, A. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. In Methods in Molecular Biology (Vol. 2794, pp. 245–277). Springer. Available from: [Link].
I.B.S. Chiral HPLC Method Development. I.B.S. Available from: [Link].
Satinder, A. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Published November 12, 2020. Available from: [Link].
Chiralpedia. Cyclodextrin-based CSPs. Chiralpedia. Published December 5, 2022. Available from: [Link].
Chiralpedia. Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Published December 19, 2022. Available from: [Link].
Yanik, G.W., & Tranquil, I. Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. Chromatography Today. Available from: [Link].
Ilisz, I., Aranyi, A., & Péter, A. (2013). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. In Methods in Molecular Biology (Vol. 970, pp. 241-274). Springer. Available from: [Link].
Forgács, E., & Cserháti, T. (1995). Cyclodextrin chiral stationary phases for liquid chromatographic separations of drug stereoisomers. Journal of Chromatography A, 694(1), 1-13. Available from: [Link].
Phenomenex. Chiral HPLC Column. Phenomenex. Available from: [Link].
LCGC International. Chiral HPLC Columns. LCGC International. Published November 12, 2020. Available from: [Link].
Element Lab Solutions. Protein-based Chiral Stationary Phases. Element Lab Solutions. Available from: [Link].
Scriba, G.K.H. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1344. Available from: [Link].
Element Lab Solutions. HPLC Chiral Columns. Element Lab Solutions. Available from: [Link].
Zhang, Y., et al. (2023). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Molecules, 28(8), 3469. Available from: [Link].
Wang, F., & Sun, X. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Chinese Chemical Society, 54(4), 1041-1045. Available from: [Link].
Chiralpedia. Polysaccharide-based CSPs. Chiralpedia. Published November 28, 2022. Available from: [Link].
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3331. Available from: [Link].
ResearchGate. Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs. ResearchGate. Available from: [Link].
Wróblewska, A., & Dąbrowska, M. (2022). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Materials, 15(12), 4165. Available from: [Link].
Daicel Chiral Technologies. Immobilized Protein Stationary Phases. Daicel Chiral Technologies. Available from: [Link].
IntechOpen. Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. Published August 9, 2022. Available from: [Link].
ResearchGate. (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. Available from: [Link].
Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations. Journal of Chromatography A, 906(1-2), 253-273. Available from: [Link].
Layton, S.E. Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. East Tennessee State University. Available from: [Link].
Phenomenex. Phenomenex Publishes Guide for Chiral Column Selection. Phenomenex. Published March 14, 2012. Available from: [Link].
Hage, D.S. (2016). Chromatographic Studies of Protein-Based Chiral Separations. UNL Institutional Repository. Available from: [Link].
Regis Technologies. Chiral Stationary Phases. Regis Technologies. Available from: [Link].
Sumika Chemical Analysis Service. Technical News - Selection Method of Chiral Stationary Phases. Sumika Chemical Analysis Service. Available from: [Link].
Fernandes, C., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(3), 643. Available from: [Link].
Hage, D.S. (2016). Chromatographic Studies of Protein-Based Chiral Separations. Molecules, 21(9), 1188. Available from: [Link].
Kannappan, V. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. Published March 15, 2025. Available from: [Link].
ResearchGate. Evaluation of Pirkle Stationary Phases in Chiral Method Development Screening for Compounds of Pharmaceutical Interest. ResearchGate. Available from: [Link].
Ismail, O.H., et al. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. Published June 30, 2017. Available from: [Link].
Zhang, T., et al. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 12(11), 447-460. Available from: [Link].
Phenomenex. Advantages of using immobilized stationary phases in chiral separations. Phenomenex. Available from: [Link].
Regis Technologies. Pirkle Chiral HPLC Columns. Regis Technologies. Available from: [Link].
Regis Technologies. Chiral Stationary Phases. Regis Technologies. Available from: [Link].
Toribio, L., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations, 10(1), 2. Available from: [Link].
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Published January 19, 2023. Available from: [Link].
A Senior Application Scientist's Guide to the Validation of HPLC-MS Methods for Quantifying N-Boc Amino Amides
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of N-Boc Amino Amides and the Need for Precise Quantification N-tert-Butoxycarbonyl (N-Boc) protected amino amides are corne...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of N-Boc Amino Amides and the Need for Precise Quantification
N-tert-Butoxycarbonyl (N-Boc) protected amino amides are cornerstone intermediates in modern peptide synthesis and drug development. The Boc group provides a robust yet readily cleavable shield for the amine functionality, allowing for controlled, sequential peptide bond formation[1][2]. The integrity and purity of these intermediates directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Consequently, a validated, reliable analytical method for their quantification is not merely a quality control checkpoint; it is a fundamental requirement for regulatory submission and successful drug development.
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for quantifying N-Boc amino amides. We will explore the causality behind experimental choices, present a self-validating protocol grounded in regulatory expectations, and compare the performance of HPLC-MS against alternative analytical techniques.
The Analytical Challenge: Why HPLC-MS is the Gold Standard
The physicochemical properties of N-Boc amino amides present a unique analytical challenge. The Boc group, while essential for synthesis, is thermally labile and susceptible to cleavage under harsh acidic conditions[2][3]. This precludes many Gas Chromatography (GC) based methods which often require high temperatures. Furthermore, many of these compounds lack a strong chromophore, diminishing the sensitivity and specificity of UV-based detection methods.
HPLC coupled with Mass Spectrometry (HPLC-MS) emerges as the superior technique. It offers:
High Specificity: MS detection, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the unambiguous identification and quantification of the target analyte even in complex matrices.
High Sensitivity: HPLC-MS can achieve detection and quantification limits in the low ng/mL or even pg/mL range, crucial for impurity profiling and pharmacokinetic studies.
Mild Conditions: The separation is performed at or near ambient temperature, preserving the integrity of the thermally labile Boc group.
Section 1: A Step-by-Step Guide to Method Validation
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose[4][5]. This is achieved by assessing a specific set of performance characteristics as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[6][7][8][9]. The ICH M10 guideline on Bioanalytical Method Validation is the harmonized standard for this process[4][7][10].
Let's consider a model analyte: N-Boc-Valine Amide .
Foundational Method Development
Before validation can begin, a robust chromatographic method must be developed.
Column Selection: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is the workhorse for molecules of this polarity. The smaller particle size provides higher resolution and efficiency.
Mobile Phase: A typical mobile phase consists of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent protonation of the analyte for better peak shape and promotes efficient ionization in the MS source (positive ion mode).
MS Parameters: Using Electrospray Ionization (ESI) in positive mode is ideal for these compounds. For N-Boc-Valine Amide (MW: 216.29), we would identify the protonated parent ion [M+H]+ at m/z 217.3. A subsequent product ion scan (fragmentation) would reveal a characteristic fragment, for instance, the loss of the tert-butyl group (56 Da), resulting in a fragment at m/z 161.3. The MRM transition would therefore be 217.3 -> 161.3.
The Validation Workflow
The validation process is a logical sequence of experiments designed to build confidence in the method's performance.
Caption: A typical workflow for HPLC-MS bioanalytical method validation.
Validation Parameter Protocols
For each parameter, a clear experimental plan and pre-defined acceptance criteria are essential.
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
Analyze blank matrix (e.g., plasma, reaction buffer) from at least six different sources.
Analyze a blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).
Analyze a blank matrix spiked with potentially interfering substances (e.g., related impurities, other reaction components).
Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of the analyte should be less than 20% of the response of the LLOQ.
Objective: To demonstrate a direct proportional relationship between analyte concentration and instrument response over a defined range. The lowest point on this curve is the LLOQ.
Protocol:
Prepare a stock solution of the N-Boc amino amide and a corresponding internal standard (IS), if used.
Create a series of at least six non-zero calibration standards by spiking the blank matrix. A typical range might be 1 ng/mL to 1000 ng/mL.
Analyze each standard in triplicate.
Plot the peak area ratio (Analyte/IS) against the nominal concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.99.
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).
Parameter
Acceptance Criterion
Illustrative Result
Correlation Coefficient (r²)
≥ 0.99
0.9985
LLOQ Deviation
Within ±20%
+8.5%
Other Calibrator Deviation
Within ±15%
Average: ±6.2%
Table 1: Summary of Linearity and Sensitivity Acceptance Criteria.
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.
Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
Acceptance Criteria:
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
QC Level
Nominal (ng/mL)
Intra-day Accuracy (%)
Intra-day Precision (%CV)
Inter-day Accuracy (%)
Inter-day Precision (%CV)
LLOQ
1.0
105.7
9.8
108.2
11.5
Low
3.0
101.2
6.5
98.7
8.1
Mid
100
97.5
4.1
99.1
5.3
High
800
102.3
3.5
103.0
4.2
Table 2: Illustrative Accuracy and Precision Data for N-Boc-Valine Amide.
Objective: To evaluate the chemical stability of the analyte in the given matrix under specific conditions and time periods encountered during sample handling and storage. The acid lability of the Boc group makes this a critical parameter[11].
Protocol:
Use Low and High QC samples for all stability tests.
Freeze-Thaw Stability: Analyze QCs after three freeze-thaw cycles.
Bench-Top Stability: Keep QCs at room temperature for a duration reflecting expected sample handling time (e.g., 4-6 hours) before analysis.
Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a defined period (e.g., 24 hours).
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Caption: Decision logic for sample stability experiments.
Section 2: Comparative Analysis with Alternative Techniques
While HPLC-MS is often the optimal choice, it's important to understand its performance relative to other available methods.
Technique
Sensitivity
Specificity
Throughput
Cost (Instrument/Run)
Key Limitation for N-Boc Amino Amides
HPLC-MS/MS
Excellent (pg-ng/mL)
Excellent
High
High / Moderate
High initial capital investment.
HPLC-UV
Moderate (µg/mL)
Poor-Moderate
High
Low / Low
Lack of a strong chromophore leads to poor sensitivity.[]
GC-MS
Good-Excellent
Good-Excellent
Moderate
Moderate / Low
Requires derivatization; high temperatures risk Boc group cleavage.[13]
Ion-Exchange Chromatography
Good
Good
Low
Moderate / Moderate
Often requires post-column derivatization (e.g., ninhydrin), which is laborious.[14][15]
NMR
Poor (mg/mL)
Excellent
Very Low
Very High / High
Lacks the sensitivity required for trace-level quantification.[13]
Table 3: Objective Comparison of Analytical Techniques.
As the data illustrates, HPLC-MS provides an unparalleled combination of sensitivity and specificity, which are critical for regulatory compliance and ensuring product quality. Methods like HPLC-UV may be suitable for simple, high-concentration purity checks but fail for trace analysis or quantification in complex biological matrices.
Conclusion
The validation of an HPLC-MS method for quantifying N-Boc amino amides is a rigorous, multi-faceted process that underpins the reliability of data in drug development. By systematically evaluating specificity, linearity, accuracy, precision, and stability according to established regulatory guidelines, researchers can build a robust and defensible analytical method. While alternative techniques exist, the superior sensitivity and specificity of HPLC-MS make it the authoritative choice for this application, ensuring the data integrity required to advance promising therapeutics from the bench to the clinic.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]
Contract Pharma. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]
World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Available at: [Link]
Therapeutic Goods Administration (TGA). (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Available at: [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]
Springer Protocols. (2021). Amino Acid Profiling from Fingerprints Using Amide Stationary-Phase UPLC-MS. Available at: [Link]
National Center for Biotechnology Information. (2016). Targeted quantification of amino acids by dansylation. Available at: [Link]
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
OMICS International. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Available at: [Link]
ResearchGate. (2018). Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry. Available at: [Link]
PubMed. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Available at: [Link]
A Comparative Guide to the Synthesis of N-Boc-(+/-)-3-aminopent-4-en-1-yldimethylamide
In the landscape of modern drug discovery and development, the efficient and scalable synthesis of novel building blocks is paramount. N-Boc-(+/-)-3-aminopent-4-en-1-yldimethylamide, a derivative of the non-proteinogenic...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the efficient and scalable synthesis of novel building blocks is paramount. N-Boc-(+/-)-3-aminopent-4-en-1-yldimethylamide, a derivative of the non-proteinogenic amino acid vinylglycine, represents a versatile scaffold for introducing conformational constraints and reactive handles into peptide and small molecule drug candidates. This guide provides a comparative analysis of two distinct and robust synthetic routes for its preparation, designed for researchers and process chemists seeking a comprehensive understanding of the available methodologies. We will dissect each route, focusing on the underlying chemical principles, scalability, and practical considerations, supported by detailed experimental protocols and comparative data.
Introduction: Strategic Considerations for Synthesis
The target molecule, N-Boc-(+/-)-3-aminopent-4-en-1-yldimethylamide, possesses three key structural features that guide our synthetic strategy: the racemic α-vinyl amino acid core, the Boc-protected amine, and the N,N-dimethylamide terminus. The primary challenge lies in the efficient construction of the C3-C4 (allyl-amine) bond. The subsequent Boc protection and amidation are generally straightforward transformations.
We will explore two divergent and well-precedented strategies for forging this crucial bond:
Route 1: The Organometallic Approach. This route leverages the nucleophilic addition of an organometallic allyl species to an N-protected imino-glyoxylate derivative. This classic approach is known for its reliability and high yields in the crucial C-C bond-forming step.
Route 2: The Alkylation Strategy. This pathway employs the direct alkylation of a glycine enolate equivalent with an allyl halide. This method is often more step-economical but can present challenges in controlling poly-alkylation and requires careful optimization of the base and reaction conditions.
Below, we present a detailed workflow and comparative analysis of these two routes.
Route 1: Organometallic Addition to an Imino-Glyoxylate
This strategy is predicated on the highly reliable reaction between a Grignard reagent and an imine. The synthesis begins with the commercially available and inexpensive starting materials, glyoxylic acid and tert-butyl carbamate, to construct an N-Boc protected imine electrophile.
Rationale and Workflow
The logic of this route is to first build a stable, electrophilic imine containing the desired C1 and C2 of the backbone, and then introduce the final three carbons (C3, C4, C5) in a single, high-yielding step via an organometallic addition. This approach offers excellent control over the key bond-forming event. The subsequent conversion of the resulting carboxylic acid to the target dimethylamide is a standard and high-yielding procedure.
Caption: Workflow for the Organometallic Addition Route (Route 1).
Detailed Experimental Protocol (Route 1)
Step 1.1: Synthesis of N-Boc-imino-glyoxylic acid (1A)
Rationale: This step involves the condensation of an amine (from tert-butyl carbamate after in-situ release or rearrangement) with the aldehyde of glyoxylic acid to form the imine. Anhydrous conditions are crucial to drive the equilibrium towards the product.
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus, add glyoxylic acid monohydrate (1.0 eq) and tert-butyl carbamate (1.05 eq) in toluene (approx. 0.5 M).
Heat the mixture to reflux for 4-6 hours, collecting the water in the Dean-Stark trap.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.
Step 1.2: Synthesis of N-Boc-(+/-)-3-aminopent-4-enoic acid (1B)
Rationale: This is the key C-C bond-forming step. Allylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbon of the imine. The reaction is performed at low temperatures to control the reactivity of the Grignard reagent.
Procedure:
Dissolve the crude N-Boc-imino-glyoxylic acid (1A) in anhydrous THF (0.3 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
Slowly add allylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise, maintaining the internal temperature below -70 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired carboxylic acid.
Step 1.3: Synthesis of N-Boc-(+/-)-3-aminopent-4-en-1-yldimethylamide (Target)
Rationale: This final step is a standard peptide coupling reaction. A carbodiimide (EDC) activates the carboxylic acid, which is then captured by dimethylamine to form the amide bond. HOBt is added to suppress side reactions and improve efficiency.
Procedure:
Dissolve N-Boc-(+/-)-3-aminopent-4-enoic acid (1B) (1.0 eq) in dichloromethane (DCM, 0.4 M) under an inert atmosphere.
Add EDC (1.2 eq), HOBt (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq).
Add dimethylamine hydrochloride (1.2 eq) and stir the mixture at room temperature for 12-18 hours.
Monitor the reaction by LC-MS or TLC.
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the final product by column chromatography to yield the target compound.
Route 2: Alkylation of a Glycine Enolate Equivalent
This route offers a more convergent approach, starting from a Boc-protected glycine derivative. The core strategy involves generating a nucleophilic enolate at the α-carbon and alkylating it with an allyl halide.
Rationale and Workflow
The primary advantage of this route is its potential for higher step economy. By starting with a pre-formed amino acid derivative, we aim to construct the Cα-Cβ bond directly. The success of this route hinges on the efficient and clean generation of the enolate using a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) and ensuring mono-alkylation is favored over di-alkylation.
Caption: Workflow for the Glycine Enolate Alkylation Route (Route 2).
Detailed Experimental Protocol (Route 2)
Step 2.1: Synthesis of N-Boc-(+/-)-3-aminopent-4-enoic acid methyl ester (2A)
Rationale: This step requires the formation of a lithium enolate from Boc-glycine methyl ester using LDA at low temperatures. LDA is a strong, sterically hindered base, ideal for deprotonating the α-carbon without competing nucleophilic attack at the ester. The resulting nucleophilic enolate is then trapped with the electrophile, allyl bromide.
Procedure:
Prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C under an inert atmosphere. Stir for 30 minutes.
In a separate flask, dissolve Boc-glycine methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C.
Slowly transfer the glycine ester solution to the LDA solution via cannula. Stir the resulting enolate solution for 45 minutes at -78 °C.
Add allyl bromide (1.2 eq) dropwise to the enolate solution.
Stir at -78 °C for 4-6 hours, then allow the reaction to warm to room temperature overnight.
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify by column chromatography to isolate the alkylated product.
Step 2.2: Saponification to N-Boc-(+/-)-3-aminopent-4-enoic acid (2B)
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a simple base-catalyzed saponification.
Procedure:
Dissolve the ester (2A) in a mixture of THF and water (e.g., 3:1 ratio).
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC).
Acidify the reaction mixture to pH ~3 with 1 M HCl.
Extract the product with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often pure enough for the next step.
Step 2.3: Amide Coupling to Target Compound
Procedure: This step is identical to Step 1.3. Follow the amide coupling protocol described for Route 1, using the carboxylic acid (2B) as the starting material.
Comparative Analysis
Parameter
Route 1: Organometallic Addition
Route 2: Glycine Enolate Alkylation
Justification & Expert Insight
Number of Steps
3
3
Both routes involve three main transformations from commercially available precursors.
Overall Yield
Generally Higher (45-60% reported for analogous systems)
Variable, often lower (30-50% reported for analogous systems)
The Grignard addition (Route 1) is typically very clean and high-yielding. Route 2 can suffer from side reactions like di-alkylation or self-condensation, which can lower the yield of the key alkylation step.
Route 1 starts from more basic, arguably cheaper commodity chemicals. Route 2 requires a pre-formed amino acid derivative. LDA must be prepared fresh or purchased as a solution, adding a handling consideration.
Scalability
Good. Grignard reactions are common in industrial processes.
Moderate. The use of LDA at cryogenic temperatures (-78 °C) can be challenging and costly on a large scale. Precise temperature control is critical for success.
Safety & Handling
Requires handling of pyrophoric Grignard reagents.
Requires handling of pyrophoric n-butyllithium and corrosive LDA at cryogenic temperatures. Allyl bromide is a potent lachrymator.
Both routes require expertise in handling air- and moisture-sensitive reagents. Route 2 is arguably more demanding due to the cryogenic temperatures required for the key step.
Key Advantage
High reliability and predictability of the key bond-forming step.
More convergent design.
Route 1 is often the "go-to" for reliability. Route 2 is an elegant alternative if optimized well.
Key Disadvantage
The imine intermediate can be unstable and is often used crude.
The alkylation step is sensitive to conditions and can give side products. Requires strict cryogenic control.
The main challenge in Route 1 is the stability of the imine, while in Route 2 it is the selectivity and conditions of the alkylation.
Conclusion and Recommendation
Both routes presented are viable and well-precedented strategies for the synthesis of N-Boc-(+/-)-3-aminopent-4-en-1-yldimethylamide.
Route 1 (Organometallic Addition) is recommended for researchers seeking a reliable and robust synthesis with a higher probability of success without extensive optimization. Its use of a classic, high-yielding Grignard reaction makes it a dependable choice for producing material on a lab scale (mg to g).
Route 2 (Enolate Alkylation) represents a more elegant and convergent approach. While potentially more step-economical in theory, it presents greater practical challenges, particularly concerning the cryogenic conditions and the potential for side-product formation during the alkylation step. This route would be suitable for research groups with significant expertise in handling organolithium bases and performing reactions at very low temperatures, or for projects where avoiding the specific impurities of Route 1 is a priority.
Ultimately, the choice of route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the experience of the chemist. This guide provides the foundational information required to make an informed decision and successfully execute the synthesis of this valuable chemical building block.
References
The following references support the general chemical transformations described in this guide. They provide authoritative examples of the reaction types and conditions discussed.
Grignard Addition to Imines: Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons. (This text provides a comprehensive overview of amino acid synthesis, including additions to imine precursors).
Alkylation of Glycine Enolates: Seebach, D., & Estermann, H. (1987). (S)-2-tert-Butyl-1,3-imidazolidin-4-one derivatives: a new class of chiral glycine enolate equivalents. Preparation and alkylation. Tetrahedron Letters, 28(28), 3113-3116. [Link] (While this paper describes a chiral auxiliary approach, the underlying principle of alkylating a glycine enolate is expertly detailed).
Amide Coupling Reagents: Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link] (An authoritative review on the use of coupling reagents like EDC and HOBt for amide bond formation).
Synthesis of N-Boc Imines from Glyoxylic Acid: A similar procedure for the formation of N-Boc imines is described in: Pirrung, M. C., & Kaliappan, K. P. (2000). Synthesis of the Anti-Cancer Natural Product Curacin A via a Novel Asymmetric Olefin Metathesis Reaction. Organic Letters, 2(3), 357-360. [Link].
Comparative
A Comparative Guide to the Cross-Validation of NMR Assignments for Complex Amino Acid Derivatives
Introduction: The Challenge of Complexity in Modern Drug Development In the landscape of contemporary drug discovery and chemical biology, the structural complexity of molecules is ever-increasing. Amino acid derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Complexity in Modern Drug Development
In the landscape of contemporary drug discovery and chemical biology, the structural complexity of molecules is ever-increasing. Amino acid derivatives, once simple building blocks, are now frequently modified with unnatural side chains, macrocyclic constraints, post-translational modifications, and novel protecting groups.[1] These modifications are key to unlocking new therapeutic functions, but they also introduce significant challenges for structural elucidation. An incorrect or incomplete assignment of Nuclear Magnetic Resonance (NMR) spectra can lead to flawed structure-activity relationship (SAR) models, wasted resources, and the potential derailment of promising research programs.
This guide is for the researcher, scientist, and drug development professional who understands that an NMR spectrum is more than just a fingerprint; it is a complex puzzle that demands a rigorous, self-validating approach to solve. We will move beyond a simple description of individual NMR experiments and instead detail an integrated workflow where each experiment serves to cross-validate the others. This multi-faceted strategy is not merely best practice; it is a necessary component of ensuring the scientific integrity of your structural data. Here, we will explore the causality behind experimental choices, providing a logical framework to build unshakeable confidence in your assignments, even for the most intricate amino acid derivatives.
Part 1: The Foundation - Establishing Intra-Residue Spin Systems
The first step in assigning a complex derivative is to identify which signals belong to which amino acid residue. This involves mapping out the networks of through-bond coupled protons, known as spin systems.[2]
Core Techniques: COSY and TOCSY
COSY (COrrelation SpectroscopY): This is the fundamental experiment for identifying protons that are directly coupled, typically separated by two or three bonds (²JHH, ³JHH).[3] It is the most direct way to map adjacent protons, such as the Hα-Hβ relationship in an amino acid.
TOCSY (TOtal Correlation SpectroscopY): Also known as HOHAHA, TOCSY goes a step further. It reveals correlations between all protons within a single, unbroken spin system, even those that are not directly coupled.[3][4] For example, in a leucine residue, the amide proton (NH) can show a correlation to the distant delta-methyl protons (Hδ) in a TOCSY experiment, something impossible to see in COSY. This makes TOCSY exceptionally powerful for identifying amino acid types based on their characteristic proton network patterns.[4][5]
The First Layer of Cross-Validation
The power of using these experiments in tandem lies in their mutual validation. A robust assignment requires that every correlation seen in a COSY spectrum must also be present in a TOCSY spectrum . The presence of additional, long-range correlations in the TOCSY spectrum confirms that the magnetization was relayed through the spin system identified by COSY.[6] If a supposed COSY cross-peak does not appear in the TOCSY, it should be treated with suspicion and may be an artifact.
Experimental Protocol: 2D TOCSY Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified amino acid derivative in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.[5][7] Ensure the sample is fully dissolved and free of particulate matter.
Spectrometer Setup: Tune and match the probe for ¹H. Obtain a high-quality 1D ¹H spectrum to determine the spectral width and transmitter offset.
Pulse Program: Select a standard 2D TOCSY pulse sequence with solvent suppression (e.g., dipsi2esgpph on Bruker systems).
Key Parameters:
Mixing Time: This is the most critical parameter. A short mixing time (~20 ms) will primarily show COSY-like correlations. A longer mixing time (60-100 ms) is required to allow magnetization to transfer throughout the entire spin system and reveal long-range correlations.[2] A good starting point for complex derivatives is 80 ms.
Acquisition Time (aq): Set to acquire data for at least 0.25 s to ensure good digital resolution.
Number of Increments (t1): Acquire at least 256 increments in the indirect dimension for adequate resolution.
Number of Scans (ns): Adjust based on sample concentration, typically 8 to 32 scans per increment.
Processing: After acquisition, apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase and baseline correct the spectrum.
Caption: A multi-experiment workflow ensures a web of interlocking, cross-validated data.
Conclusion: From Ambiguity to Certainty
The structural assignment of complex amino acid derivatives cannot be reliably achieved with a single NMR experiment. Confidence in an assigned structure is not built on a single pillar of evidence but on a robust, cross-braced framework of mutually reinforcing data. The workflow presented here—moving from proton spin systems (COSY, TOCSY) to a heteronuclear framework (HSQC) and finally to long-range and through-space connections (HMBC, NOESY)—creates a self-validating system. Every step confirms and builds upon the last.
For the drug development professional, this rigor is not academic. It is the foundation upon which intellectual property is built, regulatory submissions are made, and critical project decisions are based. By adopting a cross-validation mindset, researchers can move from a plausible assignment to an unambiguous one, ensuring that their molecular insights are built on a bedrock of unshakeable scientific integrity.
References
LODISE, J., & HOYNES, S. (2022). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Retrieved from [Link]
Xu, J., & Santis, L. (2001). Automated Extracting of Amino Acid Spin Systems in Proteins Using 3D HCCH-COSY/TOCSY Spectroscopy and Constrained Partitioning Algorithm (CPA). Journal of Chemical Information and Modeling, 41(4), 1083-1091. Retrieved from [Link]
Chemistry LibreTexts. (2024). 15: TOCSY. Retrieved from [Link]
Ott, M., et al. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. Journal of Biomolecular NMR, 77(4), 183-190. Retrieved from [Link]
Mori, S., et al. (1995). Classification of amino acid spin systems using PFG HCC(CO)NH-TOCSY with constant-time aliphatic 13C frequency labeling. Journal of Biomolecular NMR, 6(3), 324-328. Retrieved from [Link]
Thuring, J. W. J. F., et al. (2004). 7.5 High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Thieme. Retrieved from [Link]
University of Leicester. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
Di Pietro, O., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 3245. Retrieved from [Link]
Tang, S., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 1887. Retrieved from [Link]
Decatur, J. (2018). NOESY and ROESY. Vassar College. Retrieved from [Link]
Kiraly, P., et al. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR, 62(1), 43-52. Retrieved from [Link]
Liu, K., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295. Retrieved from [Link]
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]
Hanson, P. (2012). 1H-15N HSQC - Protein NMR. University of Warwick. Retrieved from [Link]
Guerrini, M., et al. (2011). Getting to know the nitrogen next door: HNMBC measurements of amino sugars. Carbohydrate Research, 346(9), 1123-1128. Retrieved from [Link]
Brünger, A. T., et al. (1993). Assessing the quality of solution nuclear magnetic resonance structures by complete cross-validation. Science, 261(5119), 328-331. Retrieved from [Link]
Das, S., et al. (2018). Applications of Parametrized NMR Spin Systems of Small Molecules. Analytical Chemistry, 90(17), 10321-10329. Retrieved from [Link]
Niccolai, N., et al. (2001). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. In: Mantle, P.G., Nesi, A. (eds) Biologically Active Peptides. Methods in Molecular Biology, vol 169. Humana Press. Retrieved from [Link]
Sljoka, A., & Williamson, M. P. (2020). A method for validating the accuracy of NMR protein structures. Nature Communications, 11(1), 6297. Retrieved from [Link]
Camilloni, C., & Vendruscolo, M. (2015). Cell signaling, post-translational protein modifications and NMR spectroscopy. Journal of Molecular Biology, 427(2), 264-273. Retrieved from [Link]
Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
Treviño, M. A., et al. (2025). Denatured Ensemble 1H, 13C and 15N Chemical Shift Values for Amino Acid Residues in a Glycine-Rich Protein. ChemRxiv. Retrieved from [Link]
JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. JEOL Application Notes. Retrieved from [Link]
RIKEN Center for Advanced Intelligence Project. (2020). A Method is developed for validating the Accuracy of NMR Protein Structures - Expected to accelerate drug discovery. Retrieved from [Link]
Ott, M., et al. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. Journal of Biomolecular NMR, 77(4), 183-190. Retrieved from [Link]
Martin, G. E. (2016). Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. In R. H. C. vol. 108, pp. 119-170. Elsevier. Retrieved from [Link]
University of Wisconsin-Madison Chemistry Department. (2021). 1D NOESY made easy. NMR Facility. Retrieved from [Link]
Fragoso-Vázquez, M. J., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 27(19), 6265. Retrieved from [Link]
Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]
Ghasriani, H., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2736. Retrieved from [Link]
Zuiderweg, E. R. P. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance, 2(1), 329-354. Retrieved from [Link]
Ott, M., et al. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. Journal of Biomolecular NMR, 77(4), 183-190. Retrieved from [Link]
Chen, B., et al. (2024). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. RSC Chemical Biology. Retrieved from [Link]
Jurt, S., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(47), 19881-19889. Retrieved from [Link]
Creative Biostructure. (2025). NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]
Isaksson, L., et al. (2025). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. bioRxiv. Retrieved from [Link]
Keire, D. A., et al. (2023). Best Practices for Submission of NMR Data to Support Higher Order Structure Assessment of Generic Peptide Drugs. Journal of Pharmaceutical Sciences, 112(1), 1-10. Retrieved from [Link]
Ueda, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Journal of the Chemical Society, Perkin Transactions 2, (3), 463-467. Retrieved from [Link]
D'Souza, V. M. (2015). NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology, 565, 423-446. Retrieved from [Link]
University of Ottawa NMR Facility. (2017). HMBC vs. H2BC. Retrieved from [Link]
NMR Facility, University of Zurich. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
Sljoka, A., & Williamson, M. P. (2020). A method for validating the accuracy of NMR protein structures. Nature Communications, 11(1), 6297. Retrieved from [Link]
Sljoka, A., & Williamson, M. (2019). Validation of NMR protein structures using structural rigidity theory and random coil index. F1000Research, 8, 1319. Retrieved from [Link]
Wikstroem, M. (n.d.). Best Practices in NMR Data Acquisition and Analysis. CASSS. Retrieved from [Link]
CoLab.ws. (n.d.). NMR study of amino acids and their derivatives. Retrieved from [Link]
Akiyama, Y., et al. (2020). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry, 92(2), 2009-2015. Retrieved from [Link]
Comparative analysis of enzymatic resolution for racemic amino amides
As a Senior Application Scientist specializing in biocatalytic cascades, I frequently evaluate methodologies for the synthesis of enantiopure unnatural amino acids. Among the available techniques, the enzymatic resolutio...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in biocatalytic cascades, I frequently evaluate methodologies for the synthesis of enantiopure unnatural amino acids. Among the available techniques, the enzymatic resolution of racemic amino amides—widely known in the industry as the "Amidase Process"—stands out for its scalability, high enantiomeric excess (ee), and environmental sustainability[1].
However, not all enzymes are created equal. The choice between an aminopeptidase and a broad-spectrum amidase dictates the success of your resolution, especially when dealing with sterically hindered substrates. This guide provides an objective, mechanistic comparison of the leading biocatalysts used in the resolution of racemic amino amides, supported by self-validating experimental protocols.
The core principle of the Amidase Process relies on the stereoselective hydrolysis of the amide bond. The enzyme selectively hydrolyzes one enantiomer of the racemic amino amide into the corresponding amino acid, leaving the other enantiomer intact[2].
Aminopeptidases (e.g., Pseudomonas putida LAP): These are typically metalloenzymes that exhibit strict L-enantioselectivity[3]. They require the substrate's
-amino group to be unprotonated to coordinate effectively with the metal center in the active site. Because of their highly defined binding pockets, they are exceptionally efficient for -monosubstituted amides but fail against bulky quaternary centers.
Amidases (e.g., Mycobacterium neoaurum ATCC 25795): Unlike standard aminopeptidases, specific amidases possess a highly flexible and expansive active site pocket. This architectural difference makes them the premier choice for resolving
-disubstituted amino acid amides, which are notoriously resistant to standard enzymatic cleavage[4].
Fig 1. The Amidase Process: Kinetic resolution and Dynamic Kinetic Resolution (DKR) workflows.
Comparative Performance Data
To objectively select a biocatalyst, we must look at the empirical data regarding substrate scope and enantioselectivity. The table below summarizes the performance of industry-standard enzymes.
High turnover rate; broad tolerance for linear side chains[3].
Ochrobactrum anthropi
D-Aminopeptidase
-monosubstituted amides
>99% (D-acid)
Strict D-selectivity; ideal for unnatural D-amino acid synthesis.
Mycobacterium neoaurum ATCC 25795
Amidase
-disubstituted amides
>98% (S-acid)
Unique ability to resolve sterically hindered, quaternary chiral centers[4].
Workflows & Self-Validating Protocols
A protocol must be a self-validating system where the physical chemistry of the reaction environment actively supports the biological mechanism. Below are two field-proven workflows.
Protocol A: L-Selective Resolution of
-Monosubstituted Amides
Objective: Isolate L-amino acid from a racemic
-monosubstituted amino acid amide using P. putida LAP.
Substrate Preparation: Dissolve 100 mM of the racemic amino acid amide hydrochloride in 50 mM Tris-HCl buffer. Adjust the pH to 8.5 using 1 M NaOH.
Causality: The pH-dependence of the reaction indicates that the amino amide binds to the enzyme in its neutral, unprotonated form[5]. At pH 8.5, a significant equilibrium fraction of the amide is unprotonated, maximizing the binding affinity (
).
Cofactor Supplementation: Add 1 mM
or to the reaction mixture.
Causality:P. putida LAP is a di-zinc-dependent leucine aminopeptidase[3]. Supplementing divalent cations prevents the stripping of metal centers from the active site during extended incubations, stabilizing the catalytic transition state.
Biocatalyst Addition: Add 50 U/mg of purified P. putida LAP. Incubate at 37 °C under gentle agitation for 12-24 hours.
Reaction Termination: Monitor conversion via chiral HPLC. Once exactly 50% conversion is reached, terminate by heating to 70 °C for 10 minutes.
Protocol B: S-Selective Resolution of Sterically Hindered
-Disubstituted Amides
Objective: Overcome steric hindrance to resolve
-disubstituted amino acid amides using Mycobacterium neoaurum ATCC 25795.
Reaction Setup: Suspend the racemic
-disubstituted amino amide in a phosphate buffer (pH 8.0–9.0).
Whole-Cell Biocatalysis: Introduce resting whole cells of M. neoaurum ATCC 25795.
Causality: Purified amidases can suffer from instability. Using whole cells provides a native protective environment for the enzyme, enhancing operational stability while yielding S-
-disubstituted -amino acids and unreacted R-amides[4].
Incubation: Incubate at 37–40 °C for 24–48 hours, monitoring via TLC or HPLC.
The elegance of the Amidase Process lies in the physicochemical differentials generated post-hydrolysis. The reaction yields a mixture of a zwitterionic amino acid and an unreacted neutral amino amide.
Fig 2. Downstream processing logic leveraging Schiff base precipitation for product separation.
Schiff Base Precipitation: By adding benzaldehyde to the terminated reaction mixture, the unreacted D-amide (or R-amide) selectively forms a hydrophobic Schiff base.
Separation: This Schiff base readily precipitates or partitions into an organic extraction phase, leaving the highly polar, enantiopure L-amino acid isolated in the aqueous phase. The unreacted amide can then be chemically racemized and recycled back into the process (Dynamic Kinetic Resolution)[1],[2].
References
1. Novel Enzymes for Biotransformation and Resolution of Alpha-Amino Acids. ResearchGate. URL:[Link]
2.[1] A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process. MDPI. URL:[Link]
3.[3] Kinetic parameters for the hydrolysis of different amino acid amides by purified L-aminopeptidase of P. putida ATCC 12633. ResearchGate. URL:[Link]
4. Amidase process. (A) General scheme on the Amidase Process. ResearchGate. URL:[Link]
5.[4] 1.4.3 Hydrolysis of Amides. ResearchGate. URL:[Link]
6.[2] Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers. URL:[Link]